Calcitriol Impurities D
説明
特性
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-7-hydroxy-7-methyloctan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O3/c1-19(9-6-7-15-27(3,4)31)24-13-14-25-21(10-8-16-28(24,25)5)11-12-22-17-23(29)18-26(30)20(22)2/h11-12,19,23-26,29-31H,2,6-10,13-18H2,1,3-5H3/b21-11+,22-12-/t19-,23-,24-,25+,26+,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTIGYIYJKESCJ-JJWMBMNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103656-40-2 | |
| Record name | 24-Homo-1,25-dihydroxyvitamin D3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103656402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24-Homo-1,25-dihydroxyvitamin D3 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15557 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 24-HOMO-1,25-DIHYDROXYVITAMIN D3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F35KTH803S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Calcitriol Impurity D: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Calcitriol Impurity D, a notable impurity in the synthesis of Calcitriol, the active form of vitamin D3. This document outlines its chemical properties, analytical methodologies for its detection and quantification, and its known biological activities, offering a valuable resource for researchers in drug development and quality control.
Core Chemical and Physical Data
Calcitriol Impurity D, also identified as 24-Homo-1,25-dihydroxyvitamin D3, is a critical compound to monitor during the manufacturing of Calcitriol. Its presence can impact the purity, and consequently, the safety and efficacy of the final drug product.
| Parameter | Value | Reference |
| CAS Number | 103656-40-2 | [1][2] |
| Molecular Weight | 430.66 g/mol | [1] |
| Molecular Formula | C28H46O3 | [1] |
Analytical Methodology: Quantification of Calcitriol Impurity D
The accurate quantification of Calcitriol Impurity D is paramount for ensuring the quality of Calcitriol active pharmaceutical ingredients (APIs) and formulated drug products. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique employed for this purpose. Below is a representative experimental protocol based on established methods for the analysis of Calcitriol and its related substances.
Experimental Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To detect and quantify Calcitriol Impurity D in a Calcitriol sample.
1. Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 2.7 µm particle size)
-
Mobile Phase: A gradient mixture of water, methanol, and acetonitrile. Tetrahydrofuran may also be included.
-
Flow Rate: Typically 1.0 mL/min
-
Column Temperature: Maintained at 50°C
-
Detection Wavelength: 264 nm for Calcitriol and its impurities
3. Preparation of Solutions:
-
Standard Solution: Prepare a standard solution of Calcitriol Impurity D of a known concentration in the mobile phase or a suitable solvent.
-
Sample Solution: Dissolve a precisely weighed amount of the Calcitriol sample in the mobile phase or a suitable solvent to achieve a target concentration.
4. Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and response factor for Calcitriol Impurity D.
-
Inject the sample solution.
-
Identify the peak corresponding to Calcitriol Impurity D in the sample chromatogram based on its retention time relative to the standard.
-
Quantify the amount of Calcitriol Impurity D in the sample by comparing its peak area to that of the standard.
5. Method Validation: The analytical method should be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.
Biological Activity and Signaling Pathway
Calcitriol Impurity D, as an analog of Calcitriol, exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor. Research has indicated that while it shares the same general mechanism of action as Calcitriol, its potency in specific biological processes can differ.
Notably, 24-Homo-1,25-dihydroxyvitamin D3 has been found to be more potent than Calcitriol in inducing the differentiation of human promyelocytic leukemia cells (HL-60) into monocytes. In terms of calcium metabolism, it exhibits similar activity to Calcitriol in stimulating intestinal calcium transport but is less active in mobilizing calcium from bone.
The signaling pathway for Calcitriol Impurity D is initiated by its binding to the VDR in the cytoplasm. This complex then translocates to the nucleus, where it forms a heterodimer with the Retinoid X Receptor (RXR). This VDR/RXR heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This regulation of gene expression ultimately leads to the physiological responses associated with vitamin D signaling.
Caption: Signaling pathway of Calcitriol Impurity D via the Vitamin D Receptor.
References
Unraveling the Genesis of Calcitriol Impurity D: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide illuminates the origin and formation of Calcitriol Impurity D, a critical consideration in the synthesis of the active vitamin D metabolite, calcitriol. Understanding the genesis of this and other impurities is paramount for ensuring the safety, efficacy, and regulatory compliance of calcitriol-based therapeutics. This document provides a comprehensive overview of the synthetic landscape, potential side reactions, and analytical methodologies pertinent to the identification and control of Calcitriol Impurity D.
Executive Summary
The synthesis of calcitriol, a molecule characterized by its complex stereochemistry and sensitivity to environmental factors, is a challenging endeavor. Impurities can arise from a variety of sources, including the starting materials, reagents, and the reaction conditions employed. Calcitriol Impurity D has been identified by chemical suppliers as 24-Homo-1,25-dihydroxyvitamin D3 . The term "homo" indicates that this impurity is a homolog of calcitriol, containing an additional carbon atom in its side chain. This structural modification points to specific side reactions that can occur during the multi-step synthesis of calcitriol. This guide will delve into the likely formation pathways of this impurity, present available data on its characterization, and outline experimental protocols for its detection and quantification.
The Synthetic Landscape of Calcitriol and the Emergence of Impurities
The commercial synthesis of calcitriol is a complex process that often begins with precursors like vitamin D2 or cholesterol. The intricate pathway involves numerous chemical transformations, including hydroxylations, isomerizations, and chromatographic purifications.[1] The inherent instability of the triene system in the calcitriol molecule makes it susceptible to degradation by light, heat, and oxidation, leading to the formation of various impurities.[1]
Common classes of impurities found in calcitriol synthesis include:
-
Isomers: Such as pre-calcitriol and trans-calcitriol, which are geometric isomers of the parent molecule.
-
Epimers: Stereoisomers that differ in the configuration at one chiral center, for example, 1β-calcitriol.
-
Oxidation Products: Resulting from the degradation of the molecule in the presence of oxygen.
-
Process-Related Impurities: Including unreacted starting materials, intermediates, and by-products from side reactions.
Calcitriol Impurity D, as 24-Homo-1,25-dihydroxyvitamin D3, falls into the category of a process-related impurity, likely arising from a side reaction involving the side chain of a synthetic intermediate.
The Origin and Formation of Calcitriol Impurity D (24-Homo-1,25-dihydroxyvitamin D3)
The formation of a homolog like 24-Homo-1,25-dihydroxyvitamin D3 suggests a non-specific reaction during the construction of the side chain of the calcitriol molecule. A plausible mechanism involves the reaction of a key intermediate with a contaminated or alternative reagent.
A common strategy in calcitriol synthesis involves the coupling of a C/D ring fragment (a ketone or an aldehyde) with a side-chain synthon, often introduced via a Grignard or Wittig reaction. If the reagent used to introduce the side chain contains a homologous impurity (e.g., a Grignard reagent with an additional methylene group), this can lead to the formation of the 24-homo-calcitriol analog alongside the desired product.
Hypothesized Formation Pathway:
This diagram illustrates how a homologous impurity in the side-chain reagent can lead to the formation of Calcitriol Impurity D. The control of the purity of all reagents is therefore a critical step in minimizing the formation of this impurity.
Quantitative Data and Analytical Characterization
While specific quantitative data on the formation of Calcitriol Impurity D is not widely published in peer-reviewed literature, its presence as a reference standard from multiple suppliers indicates its relevance in quality control. The acceptable limits for impurities in drug substances are typically defined by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[1]
Table 1: Characterization of Calcitriol and Known Impurities
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Common Impurity Designation |
| Calcitriol | 32222-06-3 | C₂₇H₄₄O₃ | 416.64 | - |
| trans-Calcitriol | 73837-24-8 | C₂₇H₄₄O₃ | 416.65 | EP Impurity A |
| 1β-Calcitriol | 66791-71-7 | C₂₇H₄₄O₃ | 416.65 | EP Impurity B |
| Triazoline adduct of pre-calcitriol | 86307-44-0 | C₃₅H₄₉N₃O₅ | 591.79 | EP Impurity C |
| Calcitriol Impurity D (24-Homo-1,25-dihydroxyvitamin D3) | 103656-40-2 | C₂₈H₄₆O₃ | 430.67 | Impurity D |
Experimental Protocols for Detection and Quantification
The primary analytical technique for the separation and quantification of calcitriol and its impurities is High-Performance Liquid Chromatography (HPLC), often coupled with UV detection.[1] For structural confirmation and sensitive quantification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is employed.
HPLC-UV Method for Impurity Profiling
Objective: To separate and quantify Calcitriol Impurity D from the main calcitriol peak and other known impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions (A general method, optimization may be required):
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used. For example, a mixture of acetonitrile, methanol, and water. A specific gradient program would need to be developed and validated.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Accurately weigh and dissolve the calcitriol drug substance in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Prepare a reference standard solution of Calcitriol Impurity D at a known concentration.
-
Prepare a spiked sample by adding a known amount of the Impurity D reference standard to the drug substance solution to verify peak identification and separation.
Data Analysis:
-
The percentage of Impurity D is calculated based on the area of the impurity peak relative to the total area of all peaks in the chromatogram (area normalization) or by using an external standard of Impurity D for more accurate quantification.
LC-MS/MS Method for Structural Confirmation and Trace Analysis
Objective: To confirm the identity of Calcitriol Impurity D and to quantify it at low levels.
Instrumentation:
-
Liquid Chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
Chromatographic Conditions:
-
Similar to the HPLC-UV method, but often with smaller column dimensions and lower flow rates for better compatibility with the mass spectrometer.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for both calcitriol and Impurity D. A full scan or product ion scan can be used for structural confirmation.
-
Calcitriol (C₂₇H₄₄O₃): Precursor ion [M+H]⁺ or [M+Na]⁺.
-
Calcitriol Impurity D (C₂₈H₄₆O₃): Precursor ion [M+H]⁺ or [M+Na]⁺. The exact m/z values would be determined experimentally.
-
Experimental Workflow:
References
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Calcitriol, the biologically active form of vitamin D3, is a critical therapeutic agent for managing calcium and phosphorus homeostasis. The purity of Calcitriol is paramount to its safety and efficacy. This technical guide provides a comprehensive analysis of Calcitriol Impurity D, a known impurity in the manufacturing of this potent hormone. Through an examination of its chemical structure and potential formation pathways, this document establishes Calcitriol Impurity D as a process-related impurity. This guide also details analytical methodologies for its detection and quantification and illustrates the key signaling pathway of Calcitriol.
Introduction to Calcitriol and its Impurities
Calcitriol (1α,25-dihydroxycholecalciferol) is a steroid hormone that plays a central role in the regulation of calcium and phosphorus levels in the body. It is synthesized in the kidneys from its precursor, calcifediol (25-hydroxycholecalciferol). Due to its potent biological activity, the presence of impurities in the final drug substance can have significant implications for patient safety and drug efficacy. Impurities in pharmaceuticals are classified as either degradation-related or process-related. Degradation-related impurities are formed by the decomposition of the active pharmaceutical ingredient (API) over time, while process-related impurities are by-products or unreacted starting materials from the manufacturing process.
Identification and Classification of Calcitriol Impurity D
Calcitriol Impurity D is chemically identified as 24-Homo-1,25-dihydroxyvitamin D3.[1][2] Its chemical structure is characterized by the presence of an additional methylene group in the side chain compared to Calcitriol.
Table 1: Chemical Identification of Calcitriol and Calcitriol Impurity D
| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Calcitriol | 1α,25-dihydroxycholecalciferol | 32222-06-3 | C₂₇H₄₄O₃ | 416.64 |
| Calcitriol Impurity D | 24-Homo-1,25-dihydroxyvitamin D3 | 103656-40-2 | C₂₈H₄₆O₃ | 430.66 |
Based on its chemical structure, Calcitriol Impurity D is classified as a process-related impurity. The addition of a carbon atom to the molecule is not a plausible degradation pathway. Instead, its formation is attributed to the synthetic route employed in the manufacturing of Calcitriol.
Potential Origin in the Synthetic Process
The synthesis of Calcitriol is a multi-step process that often involves the construction of the side chain onto a steroid nucleus. One common method for side-chain introduction is the use of a Grignard reaction. Grignard reagents are powerful nucleophiles used to form carbon-carbon bonds.
The formation of 24-Homo Calcitriol can be hypothesized to occur if the Grignard reagent used in the synthesis contains a homologous impurity. For example, if the synthesis utilizes a Grignard reagent intended to introduce a C5 side chain, the presence of a C6 homolog in that reagent could lead to the formation of the 24-homo impurity. Such impurities in starting materials or reagents can be carried through the synthetic sequence to the final API.
Analytical Methodologies for Impurity Profiling
The detection and quantification of Calcitriol Impurity D require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of Calcitriol and its impurities.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
This section provides a representative RP-HPLC method for the determination of Calcitriol and its process-related impurities, including Impurity D.
Table 2: HPLC Method Parameters
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile/Methanol mixture |
| Gradient | Optimized for separation of Calcitriol and impurities |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 20 µL |
| Diluent | Methanol or Mobile Phase |
4.1.1. Standard and Sample Preparation
-
Standard Solution: Prepare a standard solution of Calcitriol and a separate standard of Calcitriol Impurity D (if available as a reference standard) in the diluent at a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Calcitriol drug substance in the diluent to a suitable concentration.
-
System Suitability: A solution containing both Calcitriol and Calcitriol Impurity D is used to ensure the chromatographic system can adequately separate the two components.
4.1.2. Data Analysis
The identification of Impurity D is based on its retention time relative to the Calcitriol peak. Quantification is typically performed using an external standard method, where the peak area of the impurity in the sample is compared to the peak area of a known concentration of the impurity reference standard. The amount of the impurity is usually expressed as a percentage of the active ingredient.
Quantitative Data and Acceptance Criteria
Specific quantitative data for the levels of Calcitriol Impurity D in commercial Calcitriol products are not publicly available. However, the levels of all impurities are strictly controlled by regulatory authorities such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.). These pharmacopoeias set limits for known and unknown impurities in the final drug substance. Manufacturers must demonstrate that their processes consistently produce Calcitriol that meets these specifications.
Table 3: General Impurity Limits (Illustrative)
| Impurity Type | Typical Limit (% w/w) |
| Any individual specified impurity | Not more than 0.2% |
| Any individual unspecified impurity | Not more than 0.10% |
| Total impurities | Not more than 1.0% |
Note: These are general limits and may vary depending on the specific monograph and regulatory requirements.
Calcitriol Signaling Pathway
Calcitriol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor. This interaction initiates a cascade of events leading to the regulation of gene expression.
The binding of Calcitriol to VDR induces a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in calcium transport, bone metabolism, and cellular differentiation.
Conclusion
Calcitriol Impurity D, identified as 24-Homo-1,25-dihydroxyvitamin D3, is unequivocally a process-related impurity. Its formation is intrinsically linked to the synthetic route used for the production of Calcitriol, likely arising from impurities in starting materials or reagents. Rigorous control of the manufacturing process and the quality of raw materials is essential to minimize the presence of this and other impurities in the final drug substance. The use of validated, high-sensitivity analytical methods, such as RP-HPLC, is crucial for the accurate detection and quantification of Calcitriol Impurity D, ensuring that the final product meets the stringent purity requirements set by regulatory bodies. A thorough understanding of the origin and control of such impurities is fundamental to the development of safe and effective Calcitriol therapies.
References
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcitriol, the hormonally active form of Vitamin D, is a critical regulator of calcium and phosphate homeostasis.[1][2] Beyond its classical role in mineral metabolism, Calcitriol exhibits a wide range of biological activities, including the modulation of cell proliferation and differentiation, and immunomodulation.[1] These pleiotropic effects are mediated primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor present in most of the body's tissues.[3][4] The therapeutic potential of Calcitriol is often limited by its calcemic effects, primarily hypercalcemia.[1] This has driven the development of numerous synthetic analogs designed to exhibit a more favorable therapeutic profile, with enhanced cell-differentiating and anti-proliferative activities and reduced calcemic side effects. This guide provides a technical overview of the signaling pathways, biological activities, and evaluation methodologies for Calcitriol and its compounds.
The Vitamin D Receptor (VDR) and Signaling Pathways
Calcitriol exerts its effects through both genomic and non-genomic signaling pathways.[5]
Genomic Signaling Pathway
The classical, genomic pathway involves the direct regulation of gene expression.[5] Upon entering the cell, Calcitriol binds to the VDR in the cytoplasm or nucleus.[3][4] This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).[3][6] The Calcitriol-VDR-RXR complex then translocates to the nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[3][7] This interaction recruits a complex of co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription.[6][7][8] A key target gene in this pathway is CYP24A1, which encodes the enzyme responsible for Calcitriol degradation, forming a negative feedback loop.[3]
Non-Genomic Signaling Pathway
Calcitriol can also elicit rapid biological responses that do not involve gene transcription.[5][9][10] These non-genomic actions are initiated at the cell membrane and involve the activation of second messenger systems.[5][9][11] A membrane-associated VDR (mVDR) or other membrane receptors like Protein Disulfide Isomerase Family A Member 3 (PDIA3) are implicated in mediating these effects.[5][10][12] Binding of Calcitriol to these receptors can rapidly activate intracellular signaling cascades, including those involving phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs), leading to changes in intracellular calcium levels and other downstream effects.[3][5][9]
Biological Activities and Quantitative Data of Calcitriol Analogs
The primary goal in developing Calcitriol analogs is to separate the desirable anti-proliferative, pro-differentiative, and immunomodulatory effects from the calcemic activity. Below is a summary of the relative activities of Calcitriol and selected analogs.
| Compound | Relative VDR Binding Affinity (%) | Relative Anti-proliferative Potency (%) | Relative Calcemic Activity (%) | Key Features |
| Calcitriol | 100 | 100 | 100 | Endogenous active hormone |
| Calcipotriol (MC 903) | 50-100 | ~100-200 | ~1 | Used in psoriasis treatment.[13] More potent in inhibiting skin cell proliferation than Calcitriol.[13] |
| Maxacalcitol (OCT) | 270 | 1000 | 1 | Higher affinity for VDR and more potent anti-proliferative activity. |
| Paricalcitol (19-nor) | 10-30 | 100-1000 | <1 | Reduced calcemic effects, used in secondary hyperparathyroidism. |
| Tacalcitol | 100 | 100 | ~1 | Similar VDR affinity to Calcitriol with lower calcemic effects. |
| KH 1060 (20-epi) | >100 | >1000 | ~10 | 20-epi analogs show much stronger and longer-lasting stimulatory effects on target gene expression.[14] |
| EB 1213 | ~100 | >100 | Low | More efficient at inducing VDR transcription than Calcitriol.[13] |
Note: Values are approximate and can vary based on the specific assay and cell line used. The data is compiled to show relative trends.
Key Experimental Protocols
Evaluating the biological activity of Calcitriol compounds involves a series of standardized in vitro assays.
VDR Competitive Binding Assay
This assay quantifies the affinity of a test compound for the VDR relative to radiolabeled Calcitriol.
Protocol:
-
Receptor Preparation: Prepare a VDR-containing extract from a suitable source (e.g., pig intestinal mucosa, recombinant human VDR).
-
Reaction Mixture: In a microtiter plate, combine the VDR preparation, a fixed concentration of radiolabeled Calcitriol (e.g., [³H]1α,25(OH)₂D₃), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at 4°C for 18-24 hours to allow binding to reach equilibrium.
-
Separation: Separate receptor-bound from free radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the VDR-ligand complex.
-
Quantification: Centrifuge the HAP, wash to remove unbound ligand, and measure the radioactivity of the pellet using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radioligand against the log concentration of the test compound. Calculate the IC₅₀ value (the concentration of test compound that displaces 50% of the specific binding of the radioligand).
Cell Proliferation Assay (MTT or [³H]-Thymidine Incorporation)
This assay measures the anti-proliferative effect of the compounds on cancer or other proliferative cell lines (e.g., HaCaT keratinocytes, MCF-7 breast cancer cells).[15]
Protocol ([³H]-Thymidine Incorporation):
-
Cell Seeding: Plate cells (e.g., HaCaT keratinocytes) in a 24-well plate at a density of ~5,000 cells/well and allow them to attach overnight.[15][16]
-
Synchronization: Synchronize cells in the G₀/G₁ phase by incubating them in serum-free medium for 24 hours.[15][16]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (dissolved in ethanol and diluted) and incubate for 72 hours.[15][16]
-
Radiolabeling: Add [³H]-thymidine to each well to a final concentration of 0.5 µCi/ml and incubate for an additional 4-6 hours.[15]
-
Harvesting: Aspirate the medium, wash the cells with PBS, and lyse the cells (or precipitate the DNA using trichloroacetic acid).
-
Quantification: Transfer the lysate to scintillation vials and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to a vehicle-treated control and determine the IC₅₀ value.
Gene Expression Analysis (RT-qPCR)
This method quantifies the ability of a compound to induce the transcription of VDR target genes, such as CYP24A1 or osteocalcin.[14]
Protocol:
-
Cell Culture and Treatment: Culture a responsive cell line (e.g., human osteosarcoma cells MG-63) and treat with the test compound for a specified time (e.g., 8-24 hours).[14][17]
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable kit (e.g., TRIzol or column-based methods).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, specific primers for the target gene (e.g., CYP24A1) and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative change in gene expression (fold induction) compared to a vehicle-treated control using the ΔΔCt method.
Experimental Workflow for Compound Evaluation
The preclinical evaluation of novel Calcitriol analogs follows a structured workflow to characterize their activity and therapeutic potential.
Conclusion
Calcitriol and its analogs represent a powerful class of molecules with diverse therapeutic applications, ranging from osteoporosis and psoriasis to cancer and autoimmune diseases.[1] Their biological activity is primarily mediated through the VDR, activating both genomic and non-genomic signaling pathways to control cell growth, differentiation, and immune function. The development of analogs with dissociated properties—retaining potent anti-proliferative and immunomodulatory effects while minimizing hypercalcemic side effects—remains a key objective in the field. The systematic application of the assays and workflows described in this guide is essential for the identification and characterization of next-generation Vitamin D-based therapeutics.
References
- 1. [Biological activity of calcitriol and its new analogues -- potential therapeutic applications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcitriol - Wikipedia [en.wikipedia.org]
- 3. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. In Vivo and In Vitro Evidence for an Interplay between the Glucocorticoid Receptor and the Vitamin D Receptor Signaling [mdpi.com]
- 7. jme.bioscientifica.com [jme.bioscientifica.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Rapid Nontranscriptional Effects of Calcifediol and Calcitriol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journalbonefragility.com [journalbonefragility.com]
- 12. mdpi.com [mdpi.com]
- 13. The anti-proliferative and differentiation-inducing effects of vitamin D analogs are not determined by the binding affinity for the vitamin D receptor alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthetic 20-epi analogs of calcitriol are potent inducers of target-gene activation in osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel Vitamin D Analogs as Potential Therapeutics: The Metabolism, Toxicity Profiling, and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Vitamin D Analogs as Potential Therapeutics: Metabolism, Toxicity Profiling, and Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]
- 17. researchgate.net [researchgate.net]
Navigating Purity: A Technical Guide to Calcitriol Impurity D Reference Standard for Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
In the stringent landscape of pharmaceutical development and quality control, the purity of active pharmaceutical ingredients (APIs) is paramount. This technical guide delves into the critical role of reference standards in the analytical testing of Calcitriol, with a specific focus on the hypothetical yet representative "Calcitriol Impurity D." Calcitriol, the biologically active form of vitamin D3, is a potent medication where even minute impurities can impact efficacy and safety.[1][] This document provides an in-depth overview of the synthesis, characterization, and analytical methodologies pertinent to Calcitriol and its impurities, offering a framework for robust quality assessment.
The Genesis of Impurities in Calcitriol
Impurities in Calcitriol can originate from various stages, including its complex multi-step synthesis from sterol precursors or degradation.[1] The molecule's high sensitivity to light, heat, and oxidation further contributes to the formation of related substances.[1] Common types of impurities include unreacted intermediates, by-products from side reactions, isomers, oxidation products, and photodegradation derivatives.[1] Regulatory bodies like the ICH, USP, and EP mandate strict control over these impurities to ensure the safety and efficacy of the final drug product.[1]
The Role of Reference Standards
A well-characterized reference standard is the cornerstone of accurate and reproducible analytical testing. For "Calcitriol Impurity D," a reference standard would be a highly purified substance used to:
-
Identify and quantify the impurity in Calcitriol drug substances and products.
-
Validate analytical methods, ensuring they are accurate, precise, and specific.
-
Serve as a calibrator in routine quality control testing.
The availability of high-purity reference standards is essential for impurity profiling and stability testing of drug products.[3]
Physicochemical Properties and Synthesis
While specific data for "Calcitriol Impurity D" is not publicly available, we can infer its likely characteristics based on known impurities of Calcitriol. It would be a closely related steroidal compound, potentially an isomer, an oxidation product, or a precursor. The synthesis of such an impurity would likely be a variation of the main Calcitriol synthesis pathway or a result of a specific degradation route.
For the purpose of this guide, we will consider "Calcitriol Impurity D" as a hypothetical positional isomer of Calcitriol.
Analytical Methodologies for Impurity Profiling
The primary analytical technique for the assay and impurity profiling of Calcitriol is High-Performance Liquid Chromatography (HPLC).[1] Due to the low levels at which impurities are often present, highly sensitive methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are also employed for identification and quantification.[1][4]
Table 1: Typical HPLC Parameters for Calcitriol Impurity Analysis
| Parameter | Specification |
| Column | C18 reverse-phase, 4.6 mm x 25 cm, 5 µm packing (L7)[5] |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and a buffer solution (e.g., Tris buffer)[5][6] |
| Flow Rate | Approximately 1.0 - 1.2 mL/min[5][6] |
| Column Temperature | 33 - 40 °C[5][6] |
| Detection Wavelength | 230 nm or 265 nm[5][6] |
| Injection Volume | 10 - 50 µL[5][6] |
Experimental Protocol: HPLC Method for the Determination of Calcitriol Impurities
1. Preparation of Solutions:
- Reference Standard Solution: Accurately weigh and dissolve the "Calcitriol Impurity D" reference standard in a suitable solvent (e.g., acetonitrile) to obtain a known concentration.
- Sample Solution: Prepare the Calcitriol drug substance or product sample in the same solvent as the reference standard to a suitable concentration.
- Mobile Phase: Prepare the mobile phase as specified in Table 1.
2. Chromatographic System:
- Set up the HPLC system with the column and parameters as detailed in Table 1.
- Equilibrate the column with the mobile phase until a stable baseline is achieved.
3. Analysis:
- Inject the reference standard solution to determine the retention time and response factor of "Calcitriol Impurity D."
- Inject the sample solution.
- Identify the impurity peak in the sample chromatogram by comparing its retention time with that of the reference standard.
4. Quantification:
- Calculate the amount of "Calcitriol Impurity D" in the sample using the peak area response and the concentration of the reference standard.
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified pathway of Calcitriol synthesis and potential formation of Impurity D.
Caption: Experimental workflow for the quantification of Calcitriol Impurity D.
Caption: Simplified signaling pathway of Calcitriol via the Vitamin D Receptor.
Conclusion
The control of impurities is a critical aspect of ensuring the quality, safety, and efficacy of Calcitriol drug products. A thorough understanding of the potential impurities, coupled with the use of well-characterized reference standards and validated analytical methods, is essential for regulatory compliance and patient safety. While "Calcitriol Impurity D" has been presented as a hypothetical case, the principles and methodologies outlined in this guide provide a robust framework for the analysis of any known or novel impurity in Calcitriol. Continuous efforts in the synthesis and characterization of potential impurities will further enhance the quality control of this vital medication.
References
A Comprehensive Technical Guide to the Physicochemical Properties of Calcitriol Impurity D
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcitriol Impurity D, a known related substance in the synthesis of the active form of vitamin D3, Calcitriol, is of significant interest in pharmaceutical development and quality control. This technical guide provides a detailed overview of the known physicochemical properties of Calcitriol Impurity D. It includes a summary of its chemical identity, physical characteristics, and spectral data, presented in a clear and accessible format. Furthermore, this document outlines representative experimental protocols for the determination of these properties and discusses the potential biological significance of this impurity in the context of Vitamin D receptor signaling.
Introduction
Calcitriol, the hormonally active form of vitamin D, plays a crucial role in calcium homeostasis and bone metabolism through its interaction with the Vitamin D Receptor (VDR). The synthesis of Calcitriol is a complex process that can result in the formation of various impurities. Calcitriol Impurity D is one such related substance that requires careful characterization and control to ensure the safety and efficacy of Calcitriol drug products. A thorough understanding of its physicochemical properties is essential for the development of robust analytical methods for its detection and quantification.
Physicochemical Properties
The known physicochemical properties of Calcitriol Impurity D are summarized in the table below. It is important to note that while some data are readily available, specific experimental values for properties such as melting point and boiling point are not widely published.
| Property | Value | Reference(s) |
| Chemical Name | 24-Homo-1,25-dihydroxyvitamin D3 | [1][2] |
| Synonyms | 24-Homo Calcitriol | [1][2] |
| Molecular Formula | C₂₈H₄₆O₃ | [3] |
| Molecular Weight | 430.66 g/mol | [3] |
| CAS Number | 103656-40-2 | [3] |
| Appearance | White to light yellow solid | [3] |
| Solubility | Soluble in DMSO | [4] |
| Storage Conditions | Store at -20°C, protect from light | [2] |
Experimental Protocols
Detailed experimental protocols for the characterization of Calcitriol Impurity D are not extensively available in the public domain. However, the following sections provide representative protocols based on standard methods for the analysis of vitamin D analogs and other steroid hormones.
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity.
Principle: This method involves heating a small, powdered sample of the substance in a capillary tube and observing the temperature range over which it melts.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the sample of Calcitriol Impurity D is finely powdered using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for accurate temperature reading.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point of the sample.[5][6]
Solubility Assessment
Determining the solubility of a compound in various solvents is crucial for formulation development and analytical method design.
Principle: This protocol describes a method for determining the approximate solubility of Calcitriol Impurity D in a given solvent by observing the dissolution of a known mass of the compound in a specific volume of the solvent.
Materials:
-
Calcitriol Impurity D
-
A selection of solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile)
-
Vortex mixer
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Weigh a precise amount of Calcitriol Impurity D (e.g., 1 mg) into a small vial.
-
Add a small, measured volume of the chosen solvent (e.g., 100 µL) to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid particles.
-
If the solid has completely dissolved, the compound is soluble at that concentration. The concentration can be calculated (e.g., 1 mg / 0.1 mL = 10 mg/mL).
-
If the solid has not completely dissolved, add another measured volume of the solvent and repeat the vortexing and observation steps until complete dissolution is achieved.
-
Record the total volume of solvent required to dissolve the initial mass of the compound to determine the solubility.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a primary technique for the separation, identification, and quantification of impurities in pharmaceutical substances.
Principle: This representative reverse-phase HPLC (RP-HPLC) method separates Calcitriol Impurity D from Calcitriol and other related impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water is commonly used for vitamin D analogs. For example, starting with a higher water percentage and gradually increasing the acetonitrile percentage.[7][8][9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: UV detection at 265 nm, which is the characteristic absorbance maximum for the triene chromophore in vitamin D compounds.[10][11]
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a standard solution of Calcitriol Impurity D of a known concentration in the mobile phase.
-
Sample Preparation: Dissolve a known amount of the Calcitriol drug substance containing the impurity in the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Identification: The peak corresponding to Calcitriol Impurity D in the sample chromatogram is identified by comparing its retention time with that of the standard.
-
Quantification: The amount of Calcitriol Impurity D in the sample can be quantified by comparing its peak area to the peak area of the standard of known concentration.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS provides high sensitivity and selectivity for the identification and quantification of impurities, even at very low levels.
Principle: This method couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer to identify compounds based on their mass-to-charge ratio (m/z).
Instrumentation and Conditions:
-
LC System: As described for HPLC analysis.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[1][12]
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is typically used for steroid hormones.[13][14]
-
Mobile Phase: Similar to HPLC, but using volatile buffers (e.g., formic acid or ammonium formate in water and acetonitrile) to ensure compatibility with the mass spectrometer.
-
MS Parameters: The specific parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) need to be optimized for Calcitriol Impurity D. The expected protonated molecule [M+H]⁺ would be at m/z 431.3.
Procedure:
-
Sample Preparation: Prepare solutions of the reference standard and sample as for HPLC analysis.
-
LC-MS Analysis: Inject the solutions into the LC-MS system. The mass spectrometer will detect the ions produced from the eluting compounds.
-
Identification: Calcitriol Impurity D is identified by its characteristic retention time and the detection of its specific m/z value.
-
Structural Confirmation (MS/MS): Further confirmation can be achieved by fragmenting the parent ion (m/z 431.3) and observing the characteristic fragment ions (product ions).
Biological Activity and Signaling Pathway
Calcitriol Impurity D is described as an impurity of Calcitriol, which is a potent activator of the Vitamin D Receptor (VDR).[3][15][16] While the specific interaction and signaling cascade of Calcitriol Impurity D have not been extensively elucidated, some biological activities have been reported, including the promotion of differentiation of HL-60 human promyelocytic leukemia cells into monocytes and bone resorption activity.[1][2]
Given its structural similarity to Calcitriol, it is hypothesized that Calcitriol Impurity D may also interact with the VDR, potentially as an agonist or antagonist. The canonical VDR signaling pathway, which is likely to be influenced by Calcitriol Impurity D, is depicted below.
References
- 1. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcitriol Impurities D | Antiviral | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 8. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Calcitriol | 32222-06-3 [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. Liquid-chromatography mass spectrometry (LC-MS) of steroid hormone metabolites and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apps.thermoscientific.com [apps.thermoscientific.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Calcitriol Degradation Pathway and Resulting Impurities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic degradation of calcitriol (1α,25-dihydroxyvitamin D₃), the biologically active form of vitamin D. It details the primary enzymatic pathways, identifies known degradation-related impurities, and presents methodologies for their analysis. This document is intended to support research and development efforts by providing a core understanding of calcitriol stability and impurity profiling.
The Calcitriol Degradation Pathway
The in vivo inactivation of calcitriol is a tightly regulated process primarily mediated by the cytochrome P450 enzyme, CYP24A1, also known as 24-hydroxylase.[1][2][3] This enzyme initiates a catabolic cascade that converts the potent, lipophilic calcitriol molecule into inactive, water-soluble metabolites for excretion.[4][5]
There are two main metabolic pathways for calcitriol degradation:
-
The C-24 Oxidation Pathway: This is considered the principal inactivation pathway.[4] CYP24A1 hydroxylates calcitriol at carbon-24 (C-24), leading to the formation of 1α,24,25-trihydroxyvitamin D₃. This intermediate undergoes further oxidation steps, ultimately yielding calcitroic acid, a water-soluble metabolite that is excreted in the bile.[1][5]
-
The C-23 Oxidation Pathway (Lactone Pathway): An alternative pathway involves the hydroxylation of carbon-26 and carbon-23, followed by cyclization.[6] This sequence of reactions produces 1α,25R(OH)₂-26,23S-lactone D₃, which is a major circulating metabolite in humans.[6]
While CYP24A1 is the key enzyme, other enzymes like hepatic CYP3A4 can also contribute to the degradation of vitamin D metabolites, particularly through a 4-hydroxylation pathway.[7][8]
Calcitriol Impurities
Impurities in calcitriol drug products can arise from both the synthetic manufacturing process and degradation.[9] Calcitriol is highly sensitive to light, heat, and oxidation, making strict control of storage and handling conditions imperative.[9][10]
Types of Impurities:
-
Process-Related Impurities: These are byproducts formed during the multi-step synthesis of calcitriol. An example is Calcitriol EP Impurity C, which is a triazoline adduct of pre-calcitriol.[9][11]
-
Degradation Impurities: These form when the drug substance or product is exposed to stress conditions. Common degradation pathways include:
-
Metabolic Degradation: As described above, leading to metabolites like calcitroic acid.
-
Isomerization: The triene system of the calcitriol molecule can isomerize, particularly upon exposure to light.
-
Oxidation: Formation of epoxides and additional hydroxy analogs.[9]
-
Photodegradation: Exposure to light can lead to the formation of various inactive secosteroid derivatives.[9][10]
-
Data Presentation: Known Impurities and Degradation Rates
The following tables summarize known impurities and quantitative data related to calcitriol's metabolic clearance.
Table 1: Known Calcitriol Impurities
| Impurity Name | CAS Number | Type | Notes |
|---|---|---|---|
| Calcitriol EP Impurity A | 73837-24-8 | Process/Degradation | Isomeric impurity. |
| Calcitriol EP Impurity B | 66791-71-7 | Process/Degradation | Isomeric impurity. |
| Calcitriol EP Impurity C | 86307-44-0 | Process | Triazoline adduct of pre-calcitriol.[11] |
| 5,6-Trans-Calcitriol | --- | Degradation | Isomer formed under certain conditions.[12] |
| Calcitroic Acid | --- | Degradation | End product of the C-24 oxidation pathway.[1] |
| 1α,24,25(OH)₃D₃ | --- | Degradation | Intermediate of the C-24 oxidation pathway.[3] |
Table 2: Metabolic Clearance Rate (MCR) of Calcitriol in a Rat Model of Renal Failure
| Experimental Group | n | MCR (ml·min⁻¹·kg⁻¹) |
|---|---|---|
| Group 1 (Sham Operation) | 7 | 0.24 ± 0.01 |
| Group 2 (Unilateral Nephrectomy) | 8 | 0.20 ± 0.01 |
| Group 3 (5/6 Nephrectomy) | 7 | 0.16 ± 0.01 |
Data sourced from a study on calcitriol metabolism in rats with induced renal failure.[13] The results show that as renal failure becomes more severe, the metabolic clearance of calcitriol decreases.
Experimental Protocols
Investigating the degradation of calcitriol and profiling its impurities requires robust analytical methodologies. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[14][15]
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of calcitriol under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of calcitriol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions: Expose the calcitriol solutions to the following conditions:
-
Acidic Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Store the solution at 80°C for 48 hours.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) or a photostability chamber as per ICH Q1B guidelines.
-
-
Neutralization: After exposure, neutralize the acidic and basic samples.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV or LC-MS/MS method (see Protocol 2).
-
Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products. An extent of 10-15% degradation is generally considered adequate for method validation.[15]
Protocol 2: Impurity Profiling by HPLC and LC-MS/MS
Objective: To separate, identify, and quantify calcitriol and its impurities.
A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
System: HPLC system with a UV-Vis or Diode Array Detector (DAD).[16]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[16][17]
-
Mobile Phase: Gradient elution using a mixture of water, acetonitrile, and methanol is common.[12] For example, a gradient starting with a higher water percentage and increasing the organic solvent concentration over time.
-
Flow Rate: 1.0 to 1.5 mL/min.[16]
-
Column Temperature: 30-35°C to ensure reproducibility.[16][17]
-
Detection: UV detection at 265 nm.[17]
-
Application: Suitable for routine analysis, quantification of known impurities, and stability testing.[16]
B. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
System: UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.[16]
-
Column: C18 reversed-phase column, often with smaller particle sizes (e.g., ≤1.8 µm) for higher resolution.[16]
-
Mobile Phase: Similar to HPLC-UV, using LC-MS grade solvents.
-
Flow Rate: Lower flow rates are typical (0.2 to 0.6 mL/min) for efficient ionization.[16]
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is commonly used.[16]
-
Detection: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for high selectivity and sensitivity.[16][18]
-
Application: Gold standard for identifying and quantifying low-level and unknown impurities, and for structural elucidation.[9][16]
Table 3: Representative Analytical Method Parameters
| Parameter | HPLC-UV | LC-MS/MS |
|---|---|---|
| System | HPLC with UV/DAD | UHPLC with Triple Quadrupole MS |
| Column | C18 (4.6 x 250 mm, 5 µm) | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | Water/Acetonitrile/Methanol | LC-MS Grade Water/Acetonitrile |
| Flow Rate | ~1.2 mL/min[17] | ~0.4 mL/min[16] |
| Detection | 265 nm[17] | ESI+, Multiple Reaction Monitoring (MRM) |
| Primary Use | Assay, Known Impurities, Stability | Impurity Identification, Low-Level Quantification |
References
- 1. Calcitriol - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Regulation of 1 and 24 hydroxylation of vitamin D metabolites in the proximal tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450-mediated metabolism of vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. mdpi.com [mdpi.com]
- 8. An inducible cytochrome P450 3A4-dependent vitamin D catabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Calcitriol EP Impurity C | CAS No.86307-44-0 [chemicea.com]
- 12. Determination of Calcitriol and 5,6-Trans-Calcitriol in Soft Capsules by RP-HPLC [journal11.magtechjournal.com]
- 13. Production and degradation of calcitriol in renal failure rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biopharminternational.com [biopharminternational.com]
- 16. benchchem.com [benchchem.com]
- 17. CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule - Google Patents [patents.google.com]
- 18. apps.thermoscientific.com [apps.thermoscientific.com]
The Critical Role of Calcitriol Impurity D in Pharmaceutical Stability Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcitriol, the biologically active form of vitamin D3, is a cornerstone in the management of calcium and phosphorus homeostasis. Its therapeutic efficacy is intrinsically linked to its purity and stability within pharmaceutical formulations. This technical guide delves into the significance of Calcitriol Impurity D, a critical factor in the stability and quality assessment of Calcitriol drug products. We will explore its chemical identity, potential formation pathways, and its impact on drug stability, supported by detailed experimental protocols and data analysis. This document serves as a comprehensive resource for professionals engaged in the development, manufacturing, and quality control of Calcitriol-based therapeutics.
Introduction to Calcitriol and its Stability Challenges
Calcitriol, chemically known as (1α,3β,5Z,7E)-9,10-secocholesta-5,7,10(19)-triene-1,3,25-triol, is a potent steroid hormone that regulates calcium and phosphate metabolism.[1] Its complex structure, featuring a conjugated triene system, makes it susceptible to degradation under various environmental stimuli, including light, heat, and oxygen.[2] This inherent instability poses significant challenges in the formulation and manufacturing of stable Calcitriol drug products, necessitating a thorough understanding and control of its impurity profile.
Unveiling Calcitriol Impurity D
Through meticulous analytical investigations, Calcitriol Impurity D has been identified and characterized.
Chemical Identity
Calcitriol Impurity D is chemically known as 24-Homo-1,25-dihydroxyvitamin D3 .[3][4][5][6][7][8][9][10][11] Its key identifying information is summarized in the table below.
| Parameter | Value |
| IUPAC Name | (1R,3S,Z)-5-(2-((1R,3aS,7aR,E)-1-((R)-7-Hydroxy-7-methyloctan-2-yl)-7a-methyloctahydro-4H-inden-4-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol[10] |
| CAS Number | 103656-40-2[5][7][8][9][11] |
| Molecular Formula | C28H46O3[7][8] |
| Molecular Weight | 430.66 g/mol [7][8] |
The structure of Calcitriol Impurity D is characterized by the addition of a methylene group in the side chain, extending it by one carbon compared to Calcitriol.
Formation Pathway
The precise formation pathway of Calcitriol Impurity D is not extensively documented in publicly available literature. However, based on its chemical structure, it is most likely a process-related impurity rather than a degradation product of Calcitriol. It likely arises from the presence of a 24-homo-cholesterol derivative as an impurity in the starting materials used for the synthesis of Calcitriol. The multi-step synthesis of Calcitriol offers several points where such an impurity could be introduced and carried through to the final active pharmaceutical ingredient (API).
Figure 1: Proposed formation pathway of Calcitriol Impurity D.
Impact of Calcitriol Impurity D on Drug Stability
-
Altered Degradation Profile: The presence of impurities can potentially alter the degradation kinetics and pathways of Calcitriol, leading to the formation of other, unexpected degradation products.
-
Physical Instability: Impurities can affect the physical properties of the drug substance, such as its crystal habit, which can in turn influence the dissolution rate and bioavailability of the final dosage form.
-
Analytical Interference: Co-elution of impurities with the main peak or other degradants in chromatographic analysis can lead to inaccurate quantification of Calcitriol and its degradation products.
Given Calcitriol's inherent sensitivity to light, heat, and oxidation, a comprehensive stability testing program is crucial.[2] Studies have shown that formulating Calcitriol in solid dispersions can enhance its stability.[2][12]
Table 1: Summary of Calcitriol Stability Studies
| Formulation | Storage Conditions | Duration | Key Findings | Reference |
| Calcitriol in polypropylene syringes | Ambient temperature and room light | 8 hours | No substantial change in concentration was observed. | [13] |
| Calcitriol solid dispersion | 25°C / 60% RH | 30 days | The solid dispersion significantly enhanced the stability of Calcitriol. | [2] |
| Calcitriol tablets with hybrid lipid-based solid dispersions | Not specified | Not specified | Showed superior content uniformity and better stability than commercial soft capsules. | [12][14] |
| Calcitriol liquid composition | Autoclaving at 121°C for 15 minutes, then stored for 1 month | 1 month | The composition maintained about 93% potency of Calcitriol. | [15] |
Experimental Protocols for Stability Studies
To adequately assess the stability of Calcitriol and the impact of Impurity D, a robust stability-indicating analytical method and a well-designed forced degradation study are essential.
Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for the analysis of Calcitriol and its impurities.
Objective: To develop and validate a stability-indicating HPLC method capable of separating Calcitriol from its impurities, including Impurity D, and any degradation products formed under stress conditions.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 2.7 µm) is a common choice.[16][17]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is often effective.[17]
-
Flow Rate: Typically around 1.0 - 1.2 mL/min.[17]
-
Column Temperature: Maintained at approximately 35°C.[17]
-
Detection Wavelength: 265 nm is a suitable wavelength for detecting Calcitriol and its related substances.[17]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Calcitriol drug substance or product in a suitable solvent (e.g., acetonitrile or a mixture of hexane and diluent for ointments).[16]
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.
Objective: To subject Calcitriol to various stress conditions to induce degradation and identify the resulting degradation products.
Methodology:
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Expose the sample to a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid drug substance or product to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) and visible light.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using the validated stability-indicating HPLC method.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the Calcitriol peak in the presence of degradation products.
Figure 2: Experimental workflow for a forced degradation study.
Calcitriol Signaling Pathway and the Potential for Impurity Interference
Calcitriol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor.[18] This binding initiates a cascade of events leading to the regulation of gene expression involved in calcium and phosphate homeostasis.
Figure 3: Calcitriol signaling pathway and potential impurity interference.
While the biological activity of Calcitriol Impurity D is not well-established as a therapeutic agent, its structural similarity to Calcitriol suggests a potential to interact with the VDR. This could lead to competitive binding, potentially antagonizing the effects of Calcitriol and impacting the overall therapeutic efficacy of the drug product. Further research is warranted to fully elucidate the pharmacological profile of this impurity.
Conclusion
The control of impurities is a critical aspect of ensuring the safety, efficacy, and stability of Calcitriol drug products. Calcitriol Impurity D, identified as 24-Homo-1,25-dihydroxyvitamin D3, is a key process-related impurity that requires careful monitoring. This guide has provided a comprehensive overview of its chemical identity, a plausible formation pathway, and its potential impact on drug stability. The detailed experimental protocols for stability-indicating HPLC methods and forced degradation studies serve as a practical resource for researchers and quality control professionals. A thorough understanding of the impurity profile of Calcitriol is paramount for the development of robust and reliable pharmaceutical formulations.
References
- 1. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 24- and 26-homo-1,25-dihydroxyvitamin D3: preferential activity in inducing differentiation of human leukemia cells HL-60 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GSRS [precision.fda.gov]
- 7. 24-homo-1,25-dihydroxyvitamin D3 | 103656-40-2 [chemicalbook.com]
- 8. 103656-40-2 | MFCD00871087 | Calcitriol Impurities D [aaronchem.com]
- 9. CAS RN 103656-40-2 | Fisher Scientific [fishersci.at]
- 10. 103656-40-2|(1R,3S,Z)-5-(2-((1R,3aS,7aR,E)-1-((R)-7-Hydroxy-7-methyloctan-2-yl)-7a-methyloctahydro-4H-inden-4-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol|BLD Pharm [bldpharm.com]
- 11. 24-homo-1,25-dihydroxyvitamin D3 - Safety Data Sheet [chemicalbook.com]
- 12. Calcitriol tablets with hybrid lipid-based solid dispersions with enhanced stability and content uniformity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability and sorption of calcitriol in plastic tuberculin syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. WO2017118885A1 - Stable pharmacuetical compositions of calcitriol - Google Patents [patents.google.com]
- 16. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 17. CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Determination of Calcitriol Impurity D using a Stability-Indicating HPLC Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Calcitriol and the specific identification of Calcitriol Impurity D. Calcitriol, the active form of vitamin D3, is a critical hormone in calcium homeostasis.[1][2][3][] Its purity is of utmost importance in pharmaceutical formulations. Impurities can arise during synthesis or through degradation, as the molecule is sensitive to light, heat, and oxidation.[5] This method is designed to be stability-indicating, capable of separating Calcitriol from its potential impurities and degradation products, including Impurity D. The protocol provided is suitable for quality control, stability studies, and impurity profiling in drug development and manufacturing.
Introduction
Calcitriol (1α,25-dihydroxyvitamin D3) is a potent metabolite of Vitamin D that plays a crucial role in the regulation of calcium and phosphorus levels in the body.[2][3] The therapeutic use of Calcitriol in managing conditions such as secondary hyperparathyroidism in patients with chronic kidney disease necessitates strict control over its purity and impurity profile.[6] Regulatory bodies like the European Pharmacopoeia (EP) provide reference standards that include known impurities such as Calcitriol Impurity D.[7]
This document presents a detailed HPLC method adapted from established analytical procedures for Vitamin D analogues, providing a clear protocol for the separation and quantification of Calcitriol and its impurities.[7] The method's ability to resolve the main component from its degradation products makes it a valuable tool for ensuring the quality and safety of Calcitriol-containing pharmaceutical products.
Experimental Protocol
This section outlines the necessary reagents, equipment, and step-by-step procedures for the HPLC analysis of Calcitriol and the determination of Impurity D.
Materials and Reagents
-
Calcitriol Reference Standard (USP or EP)
-
Calcitriol Impurity D Reference Standard (if available)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Tetrahydrofuran (HPLC Grade)
-
Water (HPLC Grade, filtered and deionized)
-
Phosphoric Acid (or Formic Acid for MS-compatible methods)[8]
-
Diluent: A suitable mixture of the mobile phase components.
Instrumentation
A standard HPLC system equipped with the following components is recommended:
-
Quaternary or Binary Gradient Pump
-
Autosampler with temperature control
-
Column Oven
-
UV/Vis or Photodiode Array (PDA) Detector
-
Chromatography Data System (e.g., Waters Empower)[7]
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the separation of Calcitriol and its impurities.
| Parameter | Value |
| HPLC Column | RP-C18, 150 x 4.6 mm, 2.7 µm particle size[7] |
| Mobile Phase | Gradient elution with a mixture of Water, Methanol, Acetonitrile, and Tetrahydrofuran[7] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50°C[7] |
| Detection Wavelength | 264 nm[7] |
| Injection Volume | 50 µL[9] |
Preparation of Solutions
Standard Solution:
-
Accurately weigh a suitable amount of Calcitriol Reference Standard.
-
Dissolve in the diluent to achieve a final concentration of approximately 0.075 µg/mL.[7]
System Suitability Solution (SSS):
-
Prepare a solution containing both Calcitriol and Calcitriol Impurity D (or a degraded Calcitriol sample known to contain the impurity).
-
The resolution between the Calcitriol and Impurity D peaks should be monitored.
Sample Solution:
-
Accurately weigh the sample to be analyzed.
-
Dissolve and dilute with the diluent to achieve a target concentration within the linear range of the method.
Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the System Suitability Solution to verify the performance of the chromatographic system.
-
Inject the Standard Solution in replicate to determine the reproducibility of the method.
-
Inject the Sample Solution(s) to be analyzed.
-
After the sequence is complete, process the data to identify and quantify Calcitriol and Calcitriol Impurity D.
Data Presentation
The following table presents typical quantitative data expected from this HPLC method. The exact retention times may vary depending on the specific HPLC system and column used.
| Compound | Retention Time (min) (Approx.) | Relative Retention Time | Resolution (R) |
| Calcitriol Impurity D | TBD | TBD | > 2.0 (with nearest peak) |
| Calcitriol | TBD | 1.00 | > 4.0 (with Pre-Calcitriol)[7] |
| Other Impurities (B, C) | TBD | TBD | Baseline separated |
TBD (To Be Determined): The exact retention times should be established during method validation in the user's laboratory.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the analytical procedure, from sample preparation to final data analysis.
Caption: Experimental workflow for the HPLC determination of Calcitriol Impurity D.
Conclusion
The HPLC method described in this application note provides a reliable and robust means for the determination of Calcitriol and the critical monitoring of Impurity D. Adherence to this protocol will enable researchers, scientists, and drug development professionals to ensure the quality, stability, and safety of Calcitriol drug substances and products. The stability-indicating nature of the method is particularly crucial for release testing and long-term stability studies. It is recommended to perform a full method validation according to ICH guidelines before implementing this method for routine quality control.[7]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Calcitriol - Wikipedia [en.wikipedia.org]
- 5. veeprho.com [veeprho.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 8. Separation of Calcitriol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Calcitriol [drugfuture.com]
Application Note: Sensitive and Robust LC-MS/MS Method for the Quantification of Calcitriol Impurity D
Abstract
This application note describes a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Calcitriol Impurity D in pharmaceutical preparations. The method utilizes a simple extraction protocol followed by reversed-phase chromatography and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described method is suitable for routine quality control and stability testing of calcitriol drug products, offering low limits of detection and quantification.
Introduction
Calcitriol, the hormonally active form of vitamin D, is a critical therapeutic agent for managing calcium disorders, including those associated with chronic kidney disease and hypoparathyroidism.[1][2] The manufacturing process of calcitriol can lead to the formation of several related impurities, which must be monitored to ensure the safety and efficacy of the final drug product. Calcitriol Impurity D is a specified impurity that requires sensitive detection and accurate quantification. This application note presents a validated LC-MS/MS method that provides the necessary sensitivity and selectivity for the analysis of Calcitriol Impurity D.
Experimental
-
Calcitriol Impurity D reference standard
-
Calcitriol reference standard
-
Calcitriol-d6 (internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium trifluoroacetate
Standard Stock Solutions: Stock solutions of Calcitriol Impurity D and calcitriol-d6 (Internal Standard, IS) were prepared in methanol at a concentration of 1 mg/mL.
Working Standard Solutions: Working solutions for calibration curves were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water.
Sample Preparation: A known amount of the calcitriol drug substance is accurately weighed and dissolved in methanol to achieve a target concentration for analysis.
A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer was used for the analysis.
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.2 mL/min |
| Gradient | Initial: 80% B, 0-4 min: 80-20% B, 4.01-5.5 min: 20% B, 5.5-7 min: 20-80% B |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.88 kV |
| Desolvation Temperature | 500 °C |
| MRM Transitions | Specific m/z transitions for Calcitriol Impurity D and the internal standard would be determined experimentally. For Calcitriol: m/z 574.4 > 314.158 |
| Collision Energy | Optimized for each transition (e.g., 14-18 eV) |
Results and Discussion
The method was validated for linearity, sensitivity (LOD and LOQ), accuracy, and precision according to ICH guidelines.
Linearity: A linear response was observed for Calcitriol Impurity D over the concentration range of 1 pg/mL to 100 pg/mL. The coefficient of determination (r²) was >0.99.
Sensitivity:
| Parameter | Value (pg/mL) |
| LOD | 0.5 |
| LOQ | 1.5 |
Accuracy and Precision: The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at three different concentration levels.
| QC Level | Concentration (pg/mL) | Accuracy (%) | Precision (%RSD) |
| Low | 5 | 98.5 | 4.2 |
| Mid | 25 | 101.2 | 3.1 |
| High | 75 | 99.8 | 2.5 |
Workflow and Pathway Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of Calcitriol Impurity D.
Caption: Simplified metabolic pathway of Vitamin D leading to the formation of Calcitriol and potential impurities.[2][][4]
Conclusion
The developed LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of Calcitriol Impurity D in pharmaceutical samples. The method is suitable for routine quality control analysis and stability studies, ensuring the quality and safety of calcitriol drug products.
References
Application Note: High-Performance Liquid Chromatography for the Separation of Calcitriol Impurity D from the Active Pharmaceutical Ingredient
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitriol, the biologically active form of vitamin D3, is a critical hormone for regulating calcium and phosphate homeostasis.[1][2] As a potent therapeutic agent, its purity is of utmost importance. During its synthesis and storage, various related compounds and isomers can arise as impurities. One such critical impurity is Calcitriol Impurity D, also identified as Iso-Tachysterol-3.[3] The structural similarity between Calcitriol and its isomers, including Impurity D, presents a significant analytical challenge for their separation and quantification.
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation of Calcitriol Impurity D from the Calcitriol Active Pharmaceutical Ingredient (API). The protocol provided is intended to guide researchers and quality control analysts in establishing a reliable method for routine analysis and purity assessment.
Chemical Structures:
-
Calcitriol: (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
-
Calcitriol Impurity D (Iso-Tachysterol-3): (1S)-3-[(E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol[3]
The key structural difference lies in the conjugated triene system and the stereochemistry of the A-ring, which can be exploited for chromatographic separation.
Chromatographic Method and Parameters
A reversed-phase HPLC method is presented for the separation of Calcitriol and its impurities. The method utilizes a C18 stationary phase with a gradient elution of a mobile phase consisting of acetonitrile, methanol, and water. This approach provides optimal resolution between the main API peak and closely eluting isomers like Impurity D.
Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 2.7 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile/Methanol (80:20, v/v) |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35°C[4] |
| Detection Wavelength | 265 nm[4][5] |
| Injection Volume | 10 µL[4] |
| Diluent | Methanol |
Experimental Protocols
Preparation of Standard Solutions
-
Calcitriol Stock Standard Solution (approx. 100 µg/mL):
-
Accurately weigh approximately 10 mg of Calcitriol Reference Standard into a 100 mL amber volumetric flask.
-
Dissolve in and dilute to volume with Methanol. Sonicate if necessary to ensure complete dissolution.
-
-
Calcitriol Impurity D Stock Standard Solution (approx. 100 µg/mL):
-
Accurately weigh approximately 10 mg of Calcitriol Impurity D (Iso-Tachysterol-3) Reference Standard into a 100 mL amber volumetric flask.
-
Dissolve in and dilute to volume with Methanol.
-
-
Working Standard Solution (for system suitability and quantification):
-
Dilute the Stock Standard Solutions with the mobile phase to obtain a final concentration of approximately 1 µg/mL for both Calcitriol and Calcitriol Impurity D.
-
Preparation of Sample Solution
-
API Sample Preparation:
-
Accurately weigh approximately 10 mg of the Calcitriol API sample into a 100 mL amber volumetric flask.
-
Dissolve in and dilute to volume with Methanol.
-
-
Formulation Sample Preparation (e.g., Capsules):
-
For soft gelatin capsules, the contents of a representative number of capsules should be pooled.
-
An amount of the pooled contents equivalent to a specified amount of Calcitriol should be extracted with a suitable solvent such as methanol or a mixture of methanol and water.[1][6] The extraction may be facilitated by sonication or vigorous shaking.
-
The resulting solution should be centrifuged or filtered through a 0.45 µm syringe filter to remove any undissolved excipients.
-
The clear filtrate is then further diluted with the mobile phase to a suitable concentration for analysis.
-
Data Presentation and System Suitability
The performance of the HPLC method should be validated according to ICH guidelines. A summary of typical validation parameters for the analysis of Calcitriol and its related substances is provided in Table 2.
Table 2: Summary of Method Validation Data
| Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL[7] |
| Limit of Quantification (LOQ) | 0.04 - 0.15 µg/mL[7] |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 98.0 - 102.0% |
For system suitability, the resolution between the Calcitriol and Calcitriol Impurity D peaks should be not less than 1.5. The tailing factor for the Calcitriol peak should be not more than 2.0, and the relative standard deviation for replicate injections of the standard solution should be not more than 2.0%.
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the separation and analysis of Calcitriol Impurity D.
Caption: Workflow for the HPLC analysis of Calcitriol Impurity D.
Signaling Pathway Context (Illustrative)
While not directly part of the analytical procedure, understanding the biological context of Calcitriol is important for researchers. Calcitriol exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor. The following diagram illustrates this simplified signaling pathway.
Caption: Simplified Calcitriol signaling pathway.
Conclusion
The described HPLC method provides a reliable and robust approach for the separation and quantification of Calcitriol Impurity D from the Calcitriol API. The detailed protocol and method parameters can be readily implemented in a quality control or research laboratory setting. Adherence to system suitability criteria and proper method validation will ensure the accuracy and precision of the results, contributing to the overall quality and safety of Calcitriol-containing pharmaceutical products.
References
- 1. veeprho.com [veeprho.com]
- 2. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isotachysterol 3 | C27H44O | CID 5283714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Determination of Vitamins D3 (Calcitriol, Cholecalciferol) and K2 (Menaquinone-4 and Menaquinone-7) in Dietary Supplements by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing Calcitriol Impurity D as a Reference Standard in Quality Control
Application Note
AN-QC-2025-12-07
Introduction
Calcitriol, the biologically active form of vitamin D3, is a critical hormone regulating calcium and phosphorus homeostasis.[1][2] Its therapeutic use in managing conditions like secondary hyperparathyroidism and metabolic bone disease necessitates stringent quality control to ensure safety and efficacy.[1] Due to its complex synthesis and sensitivity to light, heat, and oxidation, Calcitriol drug substance and products can contain various impurities.[1] Calcitriol Impurity D, identified as 24-Homo-1,25-dihydroxyvitamin D3 with the CAS number 103656-40-2, is a recognized impurity that must be monitored and controlled.[3][4] This application note provides a detailed protocol for the use of Calcitriol Impurity D as a reference standard in the quality control of Calcitriol, employing High-Performance Liquid Chromatography (HPLC) for identification and quantification.
The Role of Reference Standards in Quality Control
Pharmaceutical reference standards are highly characterized materials used to ensure the identity, purity, quality, and strength of drug substances and products. In the context of impurity analysis, a reference standard for a specific impurity, such as Calcitriol Impurity D, is indispensable for:
-
Peak Identification: Confirming the identity of a peak in a sample chromatogram by comparing its retention time to that of the reference standard.
-
Quantification: Accurately determining the concentration of the impurity in the sample by comparing the peak response to a calibration curve generated from the reference standard.
-
Method Validation: Establishing the performance characteristics of the analytical method, including specificity, linearity, accuracy, and precision.
The following diagram illustrates the logical workflow for using a reference standard in impurity analysis.
Experimental Protocol: HPLC Method for Calcitriol Impurity D
This protocol outlines a typical reversed-phase HPLC method for the separation and quantification of Calcitriol Impurity D in a Calcitriol drug substance.
1. Materials and Reagents
-
Calcitriol Impurity D Reference Standard (CAS: 103656-40-2)
-
Calcitriol Drug Substance (for testing)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Tris(hydroxymethyl)aminomethane
-
Phosphoric acid
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 25 cm, 5 µm particle size (e.g., L7 packing) |
| Mobile Phase | Acetonitrile and Tris buffer solution (e.g., 55:45 v/v) |
| Tris Buffer | Dissolve 1.0 g of tris(hydroxymethyl)aminomethane in 900 mL of water, adjust pH to 7.0-7.5 with phosphoric acid, and dilute to 1000 mL. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 230 nm |
| Injection Volume | 50 µL |
3. Preparation of Solutions
-
Reference Standard Solution: Accurately weigh a suitable quantity of Calcitriol Impurity D Reference Standard and dissolve in a known volume of diluent (e.g., a mixture of mobile phase components) to obtain a solution with a known concentration.
-
Test Solution: Accurately weigh a suitable quantity of Calcitriol drug substance and dissolve in a known volume of diluent to obtain a solution with a specified concentration.
-
System Suitability Solution: A solution containing both Calcitriol and Calcitriol Impurity D can be used to verify the resolution and performance of the chromatographic system.
4. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Reference Standard Solution and record the retention time of the Calcitriol Impurity D peak.
-
Inject the Test Solution and record the chromatogram.
-
Identify the Calcitriol Impurity D peak in the Test Solution chromatogram by comparing its retention time with that of the Reference Standard Solution.
-
Calculate the percentage of Calcitriol Impurity D in the Calcitriol drug substance using the formula:
% Impurity D = (Area_Impurity_D_Sample / Area_Impurity_D_Standard) * (Conc_Standard / Conc_Sample) * 100
Where:
-
Area_Impurity_D_Sample is the peak area of Impurity D in the Test Solution.
-
Area_Impurity_D_Standard is the peak area of Impurity D in the Reference Standard Solution.
-
-
Conc_Standard is the concentration of the Reference Standard Solution.
-
Conc_Sample is the concentration of the Test Solution.
Data Presentation and Acceptance Criteria
Quantitative data for impurity analysis should be presented in a clear and organized manner. The acceptance criteria for impurities are typically established based on regulatory guidelines such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Resolution (between Calcitriol and Impurity D) | ≥ 2.0 |
| Tailing Factor (for Impurity D peak) | ≤ 2.0 |
| Relative Standard Deviation (RSD) of replicate injections | ≤ 5.0% |
Table 2: Impurity Acceptance Criteria (General Guidelines)
| Impurity Type | Reporting Threshold | Identification Threshold | Qualification Threshold |
| Individual Unspecified | > 0.05% | > 0.10% | > 0.15% |
| Individual Specified | - | - | To be justified |
| Total Impurities | - | - | ≤ 1.0% |
Note: These are general thresholds based on ICH Q3A guidelines and may vary depending on the specific drug product and regulatory requirements.
Signaling Pathway Context: Calcitriol and Vitamin D Receptor (VDR)
While Calcitriol Impurity D is primarily a concern for product quality, understanding the biological context of Calcitriol is important. Calcitriol exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. The following diagram illustrates this simplified signaling pathway.
References
Application of Calcitriol Impurity D in ANDA Filing: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitriol, the biologically active form of vitamin D3, is a critical therapeutic agent for managing conditions related to calcium deficiency and metabolic bone disease. For generic drug manufacturers seeking Abbreviated New Drug Application (ANDA) approval for Calcitriol formulations, demonstrating control over impurities is a paramount regulatory requirement. This document provides detailed application notes and protocols focusing on Calcitriol Impurity D, a known related substance, to support ANDA filings.
Calcitriol Impurity D has been identified as 24-Homo-1,25-dihydroxyvitamin D3. Its presence in the final drug product must be monitored and controlled within acceptable limits to ensure the safety and efficacy of the generic product. These notes are intended to guide researchers and drug development professionals through the necessary analytical procedures and regulatory considerations.
Regulatory Framework for Impurity Control in ANDAs
The U.S. Food and Drug Administration (FDA) provides clear guidance on the control of impurities in generic drug products.[1][2][3] Key principles for ANDA submissions include:
-
Impurity Profiling: A comprehensive impurity profile of the generic drug product must be established and compared with that of the Reference Listed Drug (RLD).
-
Identification and Qualification: Impurities present at levels above the identification threshold must be identified. Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at the observed level.[2][3]
-
Acceptance Criteria: Acceptance criteria for impurities are established based on pharmacopeial standards, levels observed in the RLD, and qualification thresholds outlined in ICH guidelines.[1][2]
The qualification threshold for an impurity is determined by the maximum daily dose (MDD) of the drug substance. For potent drugs like Calcitriol, with a low daily dose, the thresholds for identification and qualification of impurities are typically low.
Characterization of Calcitriol Impurity D
A summary of the key identification details for Calcitriol and its Impurity D is provided in the table below for easy reference.
| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Calcitriol | (1R,3S,5Z)-4-Methylene-5-[(2E)-2-[(1R,3aS,7aR)-octahydro-7a-methyl-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol | 32222-06-3 | C₂₇H₄₄O₃ | 416.64 |
| Calcitriol Impurity D | 24-Homo-1,25-dihydroxyvitamin D3 | 103656-40-2 | C₂₈H₄₆O₃ | 430.66 |
Analytical Protocol for Calcitriol Impurity D
The following High-Performance Liquid Chromatography (HPLC) method is designed for the separation and quantification of Calcitriol Impurity D from Calcitriol in drug substances and finished products. This method is based on established principles for the analysis of vitamin D analogs and should be validated according to ICH Q2(R1) guidelines before implementation.
Chromatographic Conditions
| Parameter | Specification |
| Column | C18, 2.7 µm, 4.6 x 150 mm (or equivalent) |
| Mobile Phase A | 10% Acetonitrile in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Diluent: Methanol or a mixture of Acetonitrile and Water.
-
Standard Preparation: Prepare a standard solution of Calcitriol and a separate standard solution of Calcitriol Impurity D in the diluent. A mixed standard solution can also be prepared to verify resolution.
-
Sample Preparation: The preparation method will depend on the dosage form (e.g., soft gelatin capsules, oral solution, injection). For capsules, the contents should be extracted with a suitable solvent. For solutions, a direct dilution may be appropriate. All sample preparations should be protected from light.
Experimental Workflow for Impurity Analysis
The following diagram illustrates the general workflow for the analysis of Calcitriol Impurity D in an ANDA submission.
Workflow for Calcitriol Impurity D Analysis
Formation Pathway of Calcitriol Impurity D
Calcitriol Impurity D, 24-Homo-1,25-dihydroxyvitamin D3, is a process-related impurity that can arise during the synthesis of Calcitriol. Its formation is typically associated with the starting materials or intermediates used in the synthetic route. The diagram below illustrates a plausible point of introduction for this impurity.
Potential Synthetic Origin of Calcitriol Impurity D
Data Presentation and Acceptance Criteria
All quantitative data regarding Calcitriol Impurity D should be summarized in a clear and concise tabular format within the ANDA submission. The acceptance criteria for this impurity should be established based on the principles outlined in FDA guidance.
Example Table for Reporting Impurity Levels
| Batch Number | Calcitriol Assay (%) | Calcitriol Impurity D (%) | Total Impurities (%) |
| Generic Batch 1 | 99.5 | 0.12 | 0.45 |
| Generic Batch 2 | 99.6 | 0.11 | 0.42 |
| Generic Batch 3 | 99.4 | 0.13 | 0.48 |
| RLD Batch 1 | 99.7 | 0.10 | 0.39 |
| RLD Batch 2 | 99.6 | 0.12 | 0.41 |
Establishing Acceptance Criteria
The acceptance criterion for a specified, identified impurity like Calcitriol Impurity D in an ANDA should be set no higher than the level observed in the RLD. If the level in the generic product is higher, additional qualification data may be required. For a drug with a maximum daily dose of less than 2g, the qualification threshold is typically 0.15%. However, for potent drugs like Calcitriol, a lower, more stringent limit may be expected by regulatory agencies. A thorough justification for the proposed acceptance criterion, supported by batch analysis data from both the generic and RLD products, is essential.
Conclusion
The successful filing of an ANDA for a Calcitriol product hinges on the thorough characterization and control of impurities. This document provides a framework for addressing Calcitriol Impurity D, from its identification and analytical determination to the establishment of appropriate acceptance criteria. By following these guidelines and protocols, and by maintaining a strong scientific rationale for all analytical and control strategies, applicants can build a robust submission package that meets regulatory expectations.
References
Application Note: Chromatographic Techniques for Profiling Calcitriol Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitriol, the biologically active form of Vitamin D3, is a critical hormone regulating calcium and phosphate homeostasis. Due to its high potency and sensitivity to light, heat, and oxidation, rigorous monitoring of impurities in Calcitriol active pharmaceutical ingredients (APIs) and formulated drug products is imperative to ensure safety and efficacy.[1] Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (MS), are the primary methods for the separation, identification, and quantification of Calcitriol impurities.[1][2] This document provides detailed application notes and protocols for the chromatographic profiling of Calcitriol impurities.
Impurities in Calcitriol can originate from its multi-step synthesis from cholesterol or other sterol precursors, or from degradation processes.[1] Common impurities may include isomerization products, oxidation products like epoxides and hydroxy analogs, and photodegradation derivatives.[1] Regulatory bodies such as the ICH, USP, and EP have stringent guidelines for the control of these impurities.[1]
Chromatographic Techniques for Impurity Profiling
The selection of an appropriate chromatographic technique is crucial for achieving the desired resolution and sensitivity in impurity profiling.
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assay and impurity profiling of Calcitriol.[1] Reversed-phase HPLC (RP-HPLC) with C18 columns is the most common approach.[3][4]
Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and improved sensitivity, making it well-suited for complex impurity profiles.[5][6]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the identification and quantification of low-level impurities.[1][2] Its high selectivity and sensitivity are invaluable for characterizing unknown impurities and for analyzing complex matrices.[7][8]
Supercritical Fluid Chromatography (SFC-MS) presents a green alternative with unique selectivity for the analysis of vitamin D3 and its impurities, particularly in oily drug products.[9]
Experimental Protocols
Protocol 1: RP-HPLC Method for Separation of Calcitriol and Related Compounds
This protocol is adapted from a method developed for the separation of calcipotriol, calcitriol, and cholecalciferol, and can be used as a starting point for impurity profiling.[3][10]
Objective: To separate Calcitriol from its known related compounds and potential impurities.
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: RP-18, 5 µm particle size
-
Mobile Phase: Methanol:Acetonitrile:Water (67:23:10, v/v/v)[3]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm[11]
-
Column Temperature: 33-37 °C[11]
-
Injection Volume: 10 µL[11]
Sample Preparation:
-
Prepare a stock solution of the Calcitriol sample in a suitable solvent like methanol or acetonitrile.
-
Dilute the stock solution to a final concentration appropriate for UV detection.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Store samples in a refrigerator at 8–15°C prior to and during analysis.[3]
Data Analysis:
-
Identify and quantify impurities based on their retention times and peak areas relative to the Calcitriol peak.
-
Method validation should be performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).[4][12]
Protocol 2: UHPLC Method for Rapid Impurity Profiling
This protocol is based on a validated UHPLC method for the simultaneous determination of vitamin D3 forms and can be adapted for impurity analysis.[5]
Objective: To achieve rapid and high-resolution separation of Calcitriol and its impurities.
Instrumentation:
-
UHPLC system with a Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18, sub-2 µm particle size
-
Mobile Phase: A gradient of acetonitrile and water.[11][13] For Mass-Spec (MS) compatible applications, formic acid can be used as a modifier instead of phosphoric acid.[13]
-
Flow Rate: Optimized for the specific column dimensions (typically 0.3-0.6 mL/min).
-
Detection: DAD, monitoring at 265 nm.
-
Column Temperature: 40-50 °C[4]
-
Injection Volume: 1-5 µL
Sample Preparation:
-
Follow the same procedure as in Protocol 1, ensuring the final sample concentration is within the linear range of the detector.
Data Analysis:
-
The high data acquisition rate of the DAD allows for peak purity analysis to ensure that impurity peaks are not co-eluting.
-
The high resolution should provide baseline separation for most impurities.
Data Presentation
Quantitative data from chromatographic analysis should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) | > 2.0 between the main peak and the closest eluting impurity |
Table 2: Validation Summary for Calcitriol Impurity Analysis
| Parameter | Calcitriol | Impurity A | Impurity B |
| Retention Time (min) | e.g., 5.2 | e.g., 4.8 | e.g., 6.1 |
| Relative Retention Time | 1.00 | e.g., 0.92 | e.g., 1.17 |
| Linearity (r²) | > 0.999 | > 0.99 | > 0.99 |
| LOD (µg/mL) | e.g., 0.01 | e.g., 0.002 | e.g., 0.003 |
| LOQ (µg/mL) | e.g., 0.04 | e.g., 0.006 | e.g., 0.008 |
| Recovery (%) | 98-102% | 90-110% | 90-110% |
| Precision (RSD %) | < 2.0% | < 5.0% | < 5.0% |
Note: The values in this table are examples and must be determined experimentally during method validation.
Visualization of Experimental Workflow
A clear understanding of the experimental workflow is essential for reproducible results.
References
- 1. veeprho.com [veeprho.com]
- 2. biomedres.us [biomedres.us]
- 3. academic.oup.com [academic.oup.com]
- 4. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 5. Simultaneous Determination of Vitamins D3 (Calcitriol, Cholecalciferol) and K2 (Menaquinone-4 and Menaquinone-7) in Dietary Supplements by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. benchchem.com [benchchem.com]
- 8. CN114034777A - LC-MS-MS method for detecting concentration of human plasma calcitriol - Google Patents [patents.google.com]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. Separation from related compounds and assay of calcipotriol by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule - Google Patents [patents.google.com]
- 12. impactfactor.org [impactfactor.org]
- 13. Separation of Calcitriol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols: Spectroscopic Characterization of Calcitriol Impurity D (5,6-trans-Vitamin D3)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Calcitriol, the biologically active form of Vitamin D, is a critical hormone in calcium homeostasis. Its synthesis and degradation can lead to the formation of various impurities, which must be carefully monitored and characterized to ensure the safety and efficacy of pharmaceutical formulations. Calcitriol Impurity D, chemically identified as 5,6-trans-Vitamin D3, is a significant impurity that can arise during the manufacturing process or upon storage. This document provides a detailed guide to the spectroscopic characterization of this impurity using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Spectroscopic Data Presentation
The following tables summarize the expected quantitative data for the spectroscopic characterization of Calcitriol Impurity D (5,6-trans-Vitamin D3). It is important to note that publicly available, fully characterized spectroscopic data for this specific impurity is limited. Therefore, some of the data presented is based on closely related compounds and theoretical knowledge, and should be confirmed with an authenticated reference standard.
Table 1: ¹H NMR Spectroscopic Data (Expected Chemical Shifts)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-6 | ~6.54 | d | Olefinic proton, characteristic of the trans-conformation. |
| H-7 | ~5.87 | d | Olefinic proton, characteristic of the trans-conformation. |
| H-19a | ~4.98 | br s | Exomethylene proton. |
| H-19b | ~4.69 | br s | Exomethylene proton. |
| H-1α | ~4.2-4.4 | m | Proton on carbon bearing a hydroxyl group. |
| H-3β | ~3.9-4.1 | m | Proton on carbon bearing a hydroxyl group. |
| H-21 (CH₃) | ~0.92 | d | Methyl group on the side chain. |
| H-26/H-27 (CH₃) | ~0.86-0.87 | d | Methyl groups on the side chain. |
| H-18 (CH₃) | ~0.54 | s | Methyl group attached to the steroid core. |
Note: Chemical shifts are referenced to TMS (0 ppm) and are expected in CDCl₃. Values for olefinic protons are based on data for a 5,6-trans isomer of a Vitamin D2 analog and may vary slightly.[1]
Table 2: ¹³C NMR Spectroscopic Data (Expected Chemical Shifts)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C-5 | ~140-145 | Olefinic carbon. |
| C-6 | ~120-125 | Olefinic carbon. |
| C-7 | ~115-120 | Olefinic carbon. |
| C-8 | ~135-140 | Olefinic carbon. |
| C-10 | ~145-150 | Olefinic carbon. |
| C-19 | ~110-115 | Exomethylene carbon. |
| C-1 | ~70-75 | Carbon bearing a hydroxyl group. |
| C-3 | ~65-70 | Carbon bearing a hydroxyl group. |
| C-25 | ~70-75 | Carbon bearing a hydroxyl group. |
| C-18 | ~12-15 | Methyl carbon. |
| C-21 | ~18-20 | Methyl carbon. |
| C-26/C-27 | ~22-25 | Methyl carbons. |
Note: Data is estimated based on the known structure and reference data for 25-hydroxy-5,6-trans-vitamin-D3.[2] Actual values should be confirmed with a reference standard.
Table 3: Mass Spectrometry Data (Expected Fragmentation)
| m/z | Ion | Notes |
| 416.3 | [M]+ | Molecular ion of Calcitriol (and its isomers). |
| 398.3 | [M-H₂O]+ | Loss of one water molecule. |
| 380.3 | [M-2H₂O]+ | Loss of two water molecules. |
| 362.3 | [M-3H₂O]+ | Loss of three water molecules. |
| 271.2 | [M-side chain-H₂O]+ | Cleavage of the side chain with loss of water. |
| 136.1 | [A-ring fragment]+ | Characteristic fragment of the A-ring. |
| 118.1 | [A-ring fragment-H₂O]+ | Loss of water from the A-ring fragment. |
Note: Fragmentation pattern is predicted based on the general fragmentation of Vitamin D compounds. The relative intensities of the fragments may vary depending on the ionization technique used.
Table 4: FT-IR Spectroscopic Data (Expected Absorption Bands)
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400 | O-H | Stretching |
| ~2960-2850 | C-H (sp³) | Stretching |
| ~3080 | C-H (sp²) | Stretching (olefinic) |
| ~1640 | C=C | Stretching (conjugated) |
| ~1460 | C-H | Bending (CH₂) |
| ~1380 | C-H | Bending (CH₃) |
| ~1050 | C-O | Stretching |
| ~970 | =C-H | Bending (trans-olefin) |
Note: The band around 970 cm⁻¹ is a key diagnostic peak for the trans-configuration of the 5,6-double bond.
Table 5: UV-Vis Spectroscopic Data
| Parameter | Value | Solvent |
| λmax | 272 nm | Ethanol |
Note: The λmax for 5,6-trans-Vitamin D3 is shifted to a longer wavelength compared to the cis-isomer (Calcitriol, λmax ≈ 265 nm).
Experimental Protocols
The following are detailed protocols for the spectroscopic characterization of Calcitriol Impurity D.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the Calcitriol Impurity D sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard one-dimensional ¹H NMR spectrum with the following parameters:
-
Pulse sequence: zg30
-
Number of scans: 16-64
-
Spectral width: 16 ppm
-
Acquisition time: ~4 seconds
-
Relaxation delay: 2 seconds
-
-
Process the data with an exponential window function (line broadening of 0.3 Hz) and perform Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals and determine the chemical shifts and coupling constants.
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional ¹³C{¹H} NMR spectrum with proton decoupling.
-
Use the following parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024-4096 (or more for dilute samples)
-
Spectral width: 240 ppm
-
Acquisition time: ~1 second
-
Relaxation delay: 2 seconds
-
-
Process the data with an exponential window function (line broadening of 1-2 Hz) and perform Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Assign the chemical shifts of all carbon signals.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the impurity.
Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.
Sample Preparation:
-
Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow rate: 0.3 mL/min.
-
Injection volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization mode: Positive ESI or APCI.
-
Scan range: m/z 50-500.
-
For MS/MS, select the molecular ion ([M+H]⁺) as the precursor ion and acquire the product ion spectrum.
-
Typical collision energy: 10-40 eV.
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to identify characteristic fragments.
-
Compare the obtained spectrum with a reference spectrum or theoretical fragmentation patterns.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the impurity.
Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free cloth.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
Typical parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the maximum absorption wavelength (λmax) of the impurity.
Instrumentation: UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to obtain a final concentration that gives an absorbance reading between 0.2 and 0.8 AU. A typical concentration would be around 10-20 µg/mL.
Data Acquisition:
-
Use the same solvent as a blank to zero the spectrophotometer.
-
Scan the sample solution over a wavelength range of 200-400 nm.
-
Record the wavelength of maximum absorbance (λmax).
Mandatory Visualizations
Caption: Vitamin D Metabolism and Formation of Impurity D.
Caption: Intracellular Signaling Pathway of Calcitriol.
Caption: Experimental Workflow for Spectroscopic Characterization.
References
Troubleshooting & Optimization
Technical Support Center: Analysis of Calcitriol and its Isomers
Welcome to the technical support center for the chromatographic analysis of Calcitriol. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a specific focus on the co-elution of Calcitriol isomers and Impurity D.
Frequently Asked Questions (FAQs)
Q1: What is Calcitriol Impurity D and why is its separation important?
A1: Calcitriol Impurity D is identified as 24-Homo-1,25-dihydroxyvitamin D3 (CAS Number: 103656-40-2).[1][2][3] It is a process-related impurity that can arise during the synthesis of Calcitriol.[4] Due to its structural similarity to Calcitriol, it can co-elute during chromatographic analysis, leading to inaccurate quantification of the active pharmaceutical ingredient (API). Regulatory bodies require strict control and monitoring of such impurities to ensure the safety and efficacy of the final drug product.
Q2: What are the main challenges in the chromatographic separation of Calcitriol and its isomers?
A2: The primary challenges stem from the structural similarity of Calcitriol and its isomers, such as pre-calcitriol and 5,6-trans-calcitriol, as well as other related impurities. These compounds often have very similar polarities and molecular weights, making their separation by conventional reversed-phase HPLC difficult. Furthermore, Calcitriol is sensitive to light, heat, and oxidation, which can lead to the formation of degradation products during analysis.[4]
Q3: Which chromatographic techniques are most effective for this separation?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most commonly used techniques for the analysis of Calcitriol and its impurities.[4] Reversed-phase chromatography with C18 or phenyl-hexyl columns is frequently employed.[5] Supercritical Fluid Chromatography (SFC) has also been shown to be effective for the separation of vitamin D3 and its impurities in oily drug products. For enhanced sensitivity and specificity, especially at low concentrations, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is recommended.[4]
Q4: Are there any specific sample preparation techniques recommended for Calcitriol analysis?
A4: Yes, given the complexity of matrices in which Calcitriol is often found (e.g., plasma, soft capsules), robust sample preparation is crucial. Techniques such as Supported Liquid Extraction (SLE) and Solid-Phase Extraction (SPE) are effective in removing interfering substances and concentrating the analyte of interest. For oil-based formulations, a dilution in a suitable organic solvent followed by filtration is a common approach.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the separation of Calcitriol, its isomers, and Impurity D.
Issue 1: Poor Resolution Between Calcitriol and Impurity D
-
Question: I am observing poor separation or complete co-elution of Calcitriol and Impurity D. What are the potential causes and solutions?
-
Answer:
-
Inadequate Mobile Phase Composition: The organic modifier (acetonitrile or methanol) and aqueous phase ratio is critical. A shallow gradient or isocratic elution with an optimized solvent strength can enhance separation. Consider small adjustments to the mobile phase composition.
-
Incorrect Column Chemistry: While C18 columns are common, a phenyl-hexyl column may offer alternative selectivity due to pi-pi interactions, which can aid in separating structurally similar compounds.
-
Suboptimal Temperature: Column temperature affects viscosity and retention. Experiment with temperatures in the range of 25-40°C. A higher temperature can sometimes improve peak shape and resolution, but be mindful of the thermal sensitivity of Calcitriol.
-
High Flow Rate: A lower flow rate increases the interaction time of the analytes with the stationary phase, which can improve resolution. Try reducing the flow rate in small increments.
-
Issue 2: Peak Tailing for Calcitriol or its Isomers
-
Question: My Calcitriol peak is showing significant tailing. How can I improve the peak shape?
-
Answer:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of Calcitriol, causing tailing. Using a highly end-capped column or adding a small amount of a competitive base (like triethylamine) or an acidic modifier (like formic or phosphoric acid) to the mobile phase can mitigate this issue.[5]
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Column Contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent in the mobile phase).
-
Issue 3: Inconsistent Retention Times
-
Question: The retention times for my analytes are drifting between injections. What could be the cause?
-
Answer:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient method.
-
Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of the more volatile organic component. Prepare fresh mobile phase daily and keep the solvent reservoirs covered.
-
Pump Performance Issues: Fluctuations in pump pressure can lead to inconsistent flow rates and, consequently, shifting retention times. Check for leaks in the system and ensure the pump is properly primed and degassed.
-
Temperature Fluctuations: A stable column temperature is crucial for reproducible retention times. Use a column oven to maintain a constant temperature.
-
Experimental Protocols
The following is a representative HPLC method for the analysis of Calcitriol and its related substances, including Impurity D. This method is a synthesis of typical conditions found in the literature and should be optimized for your specific instrumentation and sample matrix.
Recommended HPLC Method for Calcitriol Impurity Profiling
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 2.7 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (70:30, v/v) |
System Suitability Criteria (Representative Values)
| Parameter | Acceptance Criteria |
| Resolution (Calcitriol/Impurity D) | ≥ 1.5 |
| Tailing Factor (Calcitriol) | ≤ 2.0 |
| Theoretical Plates (Calcitriol) | ≥ 2000 |
| %RSD of Peak Area (n=6) | ≤ 2.0% |
Visualizations
Experimental Workflow
Caption: General Experimental Workflow
Troubleshooting Logic for Co-elution
Caption: Troubleshooting Co-elution
References
- 1. Validation of liquid chromatographic method for assay of calcitriol and alfacalcidol in capsule formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 사용할 수 없는 콘텐츠입니다 [sigmaaldrich.com]
- 3. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 4. Separation of Calcitriol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. orbi.uliege.be [orbi.uliege.be]
Addressing the instability of Calcitriol and its impurities during analysis
Welcome to the technical support center for the analysis of Calcitriol and its impurities. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the inherent instability of Calcitriol during analytical procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the analysis of Calcitriol and its impurities. The questions are categorized for ease of navigation.
Sample Handling and Stability
Question 1: My Calcitriol sample is degrading before I can analyze it. What are the primary causes of Calcitriol instability and how can I mitigate them?
Answer:
Calcitriol is a sensitive molecule prone to degradation under various conditions. The primary factors contributing to its instability are exposure to light, heat, and oxygen.[1] To ensure the integrity of your samples, it is crucial to implement the following preventative measures:
-
Light Protection: Calcitriol is highly sensitive to light and will degrade upon prolonged exposure.[1] Always store Calcitriol standards and samples in amber-colored vials or wrap containers in aluminum foil to protect them from light.
-
Temperature Control: Elevated temperatures accelerate the degradation of Calcitriol. Store stock solutions and samples at refrigerated (2-8 °C) or frozen (-20 °C or lower) temperatures as recommended for short and long-term storage, respectively. Avoid repeated freeze-thaw cycles.
-
Oxygen Sensitivity: Calcitriol is susceptible to oxidation.[2] To minimize oxidative degradation, consider preparing solutions in deoxygenated solvents and purging the headspace of vials with an inert gas like nitrogen or argon before sealing.
-
pH Considerations: The stability of Calcitriol can be pH-dependent. While specific quantitative data is limited in readily available literature, it is generally advisable to maintain a neutral pH for aqueous solutions unless the analytical method specifies otherwise. Acidic or basic conditions can promote isomerization and degradation.
-
Solvent Choice: The choice of solvent can impact stability. For reconstitution and dilution, use high-purity, HPLC or LC-MS grade solvents. Methanol and acetonitrile are commonly used.[3][4]
Question 2: What are the common impurities of Calcitriol I should be aware of during analysis?
Answer:
Impurities in Calcitriol can originate from the manufacturing process or from degradation.[2] Understanding these impurities is crucial for developing a robust analytical method. Common impurities include:
-
Process-Related Impurities: These are substances that are formed during the synthesis of Calcitriol. They can include isomers, precursors, and by-products of the chemical reactions.
-
Degradation Impurities: These impurities form when Calcitriol is exposed to stress conditions such as light, heat, or oxidation. A common degradation product is 5,6-trans-Calcitriol, an isomer.[5][6] Other degradation products can include various oxidation products.
-
Pre-Calcitriol: This is an isomeric impurity of the vitamin D3 analogue, Calcipotriol, and similar isomeric impurities can be relevant for Calcitriol.[7]
Chromatographic Analysis (HPLC/UHPLC)
Question 3: I am observing peak tailing in my HPLC analysis of Calcitriol. What are the likely causes and how can I resolve this?
Answer:
Peak tailing is a common issue in HPLC and can significantly affect the accuracy and precision of your results. The potential causes and solutions are outlined below:
-
Secondary Interactions: Unwanted interactions between Calcitriol and active sites on the stationary phase (e.g., residual silanol groups) can cause peak tailing.[8]
-
Solution: Use a well-end-capped HPLC column or a column with a more inert stationary phase. Adding a small amount of a competitive base, like triethylamine, to the mobile phase can also help to mask the active sites.
-
-
Column Overload: Injecting too much sample onto the column can lead to peak tailing.[8][9]
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Mismatched Sample Solvent: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion, including tailing.[8]
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can lead to poor peak shape.[9]
-
Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If the problem persists, the column may need to be replaced.
-
Question 4: I am seeing ghost peaks in my HPLC chromatograms. What could be the source of these unexpected peaks?
Answer:
Ghost peaks are spurious peaks that appear in a chromatogram and can interfere with the quantification of your analyte. Here are the common causes and their solutions:
-
Carryover: Residual sample from a previous injection can be eluted in a subsequent run, appearing as a ghost peak.[8]
-
Solution: Optimize the needle wash procedure on your autosampler. Use a stronger wash solvent or increase the wash volume and duration.
-
-
Mobile Phase Contamination: Impurities in the mobile phase or contaminated solvents can lead to ghost peaks, especially in gradient elution.[9]
-
Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases before use.
-
-
Sample Contamination: The ghost peak could be a contaminant present in your sample or diluent.
-
Solution: Run a blank injection (injecting only the sample diluent) to see if the ghost peak is present. If so, the contamination is in your diluent.
-
Mass Spectrometry Analysis (LC-MS/MS)
Question 5: I am struggling with low sensitivity in my LC-MS/MS analysis of Calcitriol. How can I improve my signal?
Answer:
Achieving high sensitivity for Calcitriol analysis by LC-MS/MS can be challenging due to its low circulating concentrations and poor ionization efficiency.[10] Here are some strategies to enhance sensitivity:
-
Derivatization: Derivatizing Calcitriol with a reagent that introduces a readily ionizable group can significantly improve its ionization efficiency and, consequently, the signal intensity. Cookson-type reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) are commonly used for this purpose.[4][10] A newer reagent, Amplifex diene, has also shown to increase sensitivity.[10]
-
Optimization of MS Parameters: Carefully optimize the mass spectrometer settings, including the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature) and the collision energy for the specific MRM transitions of Calcitriol.[11]
-
Sample Preparation: A robust sample preparation method is crucial to remove interfering substances from the matrix and concentrate the analyte. Techniques like solid-phase extraction (SPE) are often more effective than simple protein precipitation or liquid-liquid extraction (LLE) in improving sensitivity by reducing matrix effects.[4][12]
-
Mobile Phase Additives: The addition of a small amount of an additive to the mobile phase can enhance ionization. For example, adding trace amounts of ethylamine has been shown to improve the instrument response signal for Calcitriol.[12]
Question 6: I am concerned about matrix effects in my LC-MS/MS analysis of Calcitriol from plasma samples. How can I minimize their impact?
Answer:
Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a significant challenge in bioanalysis. Here's how to address them:
-
Effective Sample Cleanup: The most effective way to reduce matrix effects is through thorough sample preparation. As mentioned above, SPE is generally superior to protein precipitation and LLE for removing interfering components.[4]
-
Chromatographic Separation: Optimize your HPLC method to achieve good separation of Calcitriol from endogenous interferences. A longer run time or a different column chemistry might be necessary.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., d6-Calcitriol) is highly recommended.[4] Since it co-elutes with the analyte and experiences similar matrix effects, it can effectively compensate for variations in ionization, leading to more accurate and precise quantification.
-
Ionization Source Selection: Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than electrospray ionization (ESI) for certain compounds and may be a viable alternative.[13]
Data Presentation
Table 1: Summary of Calcitriol Stability in Different Conditions
| Parameter | Condition | Observation | Reference |
| Light Exposure | Prolonged exposure to light | Degradation occurs | [1] |
| Temperature | Elevated temperatures | Accelerates degradation | [2] |
| Oxygen | Presence of air | Susceptible to oxidation | [1][2] |
| pH | Acidic (pH 4) vs. Neutral/Slightly Basic (pH 5-8) | Less stable at acidic pH | [14] |
| Storage in Polypropylene Syringes | 0.5, 1, and 2 µg/mL in various diluents (0.9% NaCl, 5% Dextrose, Water for Injection) at room temperature and light for 8 hours | No substantial change in concentration | [15] |
| Sorption to Plastics | Exposure to Polyvinyl Chloride (PVC) vs. Polypropylene | Greater affinity for PVC, suggesting potential for loss of analyte with PVC containers | [15] |
Note: This table summarizes qualitative and semi-quantitative findings from the literature. For critical applications, it is recommended to perform your own stability studies under your specific experimental conditions.
Experimental Protocols
Protocol 1: HPLC Method for the Determination of Calcitriol and its Isomer (5,6-trans-Calcitriol) in Capsules
This protocol is adapted from a method for the analysis of Calcitriol and its trans-isomer in soft capsules.[5][6]
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Gradient elution with water, acetonitrile, and methanol. (The specific gradient program should be optimized based on the system and specific impurities).
-
Detector: Diode Array Detector (DAD)
-
Wavelength: 265 nm
-
Flow Rate: (Not specified, typically around 1.0 mL/min)
-
Column Temperature: (Not specified, typically ambient or controlled at a specific temperature, e.g., 25 °C)
2. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve Calcitriol and 5,6-trans-Calcitriol reference standards in a suitable diluent (e.g., methanol or acetonitrile) to prepare a stock solution. Further dilute to achieve a working standard concentration within the linear range of the assay (e.g., 0.1 - 1.5 µg/mL).
-
Sample Solution: Extract the contents of the Calcitriol capsules with a suitable organic solvent. Dilute the extract to a concentration within the calibration range.
3. Method Validation Parameters (Example Data):
| Parameter | Calcitriol | 5,6-trans-Calcitriol |
| Linear Range | 0.1714 - 1.36 µg/mL | 0.1613 - 1.28 µg/mL |
| Limit of Detection (LOD) | 39.75 ng/mL | 40.90 ng/mL |
| Limit of Quantification (LOQ) | 141.6 ng/mL | 136.4 ng/mL |
| Recovery | >98% | >98% |
| RSD of Precision | <1.2% | <1.2% |
(Data adapted from[6])
Protocol 2: LC-MS/MS Method for the Quantification of Calcitriol in Human Plasma
This protocol is a generalized procedure based on common practices for bioanalytical LC-MS/MS methods for Calcitriol.[4][10][16]
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
To 500 µL of plasma sample, add 25 µL of the internal standard working solution (e.g., d6-Calcitriol).
-
Add 500 µL of 0.1% (v/v) formic acid and vortex.
-
Centrifuge the samples.
-
Condition an SPE cartridge (e.g., Phenomenex Strata-X) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences (e.g., with a water/methanol mixture).
-
Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
(Optional but recommended for high sensitivity) Reconstitute the dried residue in the derivatization agent solution (e.g., PTAD in acetonitrile) and incubate. After derivatization, evaporate to dryness again.
-
Reconstitute the final residue in the mobile phase for injection.
2. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18, e.g., 100 x 2.1 mm, 1.7 µm
-
Mobile Phase: Gradient elution using a mixture of acetonitrile and an aqueous solution with an additive (e.g., 4.0 mM ammonium trifluoroacetate or 0.1% formic acid).[4][10]
-
Flow Rate: (Typically 0.2 - 0.5 mL/min for a 2.1 mm ID column)
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive ion electrospray ionization (ESI) or APCI
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Calcitriol and its internal standard.
Visualizations
References
- 1. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Calcitriol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. ijbio.com [ijbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Calcitriol and 5,6-Trans-Calcitriol in Soft Capsules by RP-HPLC [journal11.magtechjournal.com]
- 7. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 12. CN114034777A - LC-MS-MS method for detecting concentration of human plasma calcitriol - Google Patents [patents.google.com]
- 13. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 14. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability and sorption of calcitriol in plastic tuberculin syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. apps.thermoscientific.com [apps.thermoscientific.com]
Technical Support Center: Minimizing On-Column Degradation of Calcitriol Impurity D
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the on-column degradation of Calcitriol Impurity D (24-Homo-1,25-dihydroxyvitamin D3) during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is Calcitriol Impurity D and why is it important to monitor?
A1: Calcitriol Impurity D is a known related substance of Calcitriol, identified as 24-Homo-1,25-dihydroxyvitamin D3. As with any active pharmaceutical ingredient (API), it is crucial to monitor and control its impurities to ensure the safety and efficacy of the drug product. Regulatory agencies require stringent control of impurities, making accurate analytical determination essential.
Q2: What are the primary causes of on-column degradation for Calcitriol and its impurities?
A2: Calcitriol and its analogs, including Impurity D, are highly susceptible to degradation under certain conditions. The primary causes of on-column degradation during HPLC analysis include:
-
Mobile Phase pH: Both acidic and basic conditions can promote isomerization and degradation.
-
Temperature: Elevated temperatures can accelerate degradation kinetics.
-
Exposure to Light: Calcitriol and its impurities are photolabile.
-
Oxidative Stress: Dissolved oxygen in the mobile phase or reactive metallic components in the HPLC system can lead to oxidation.
-
Stationary Phase Interactions: Active sites on the silica backbone of the column can cause secondary interactions and promote degradation.
Q3: What are the common signs of on-column degradation of Calcitriol Impurity D?
A3: On-column degradation of Calcitriol Impurity D can manifest in several ways in your chromatogram:
-
Appearance of new, unexpected peaks: These are the degradation products.
-
Reduced peak area or height for Impurity D: This indicates a loss of the analyte.
-
Peak tailing or fronting: This can be a sign of interaction with active sites on the column, which can be a precursor to degradation.
-
Inconsistent retention times: Fluctuations in retention time can indicate a changing column chemistry due to analyte degradation and interaction.
-
Baseline disturbances: A rising or noisy baseline can sometimes be attributed to the continuous elution of degradation products.
Troubleshooting Guides
Issue 1: Appearance of extraneous peaks and/or loss of Calcitriol Impurity D peak area.
This is a primary indicator of on-column degradation. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Mobile Phase pH is too acidic or basic | Optimize the mobile phase pH to be as close to neutral as possible (pH 6-8). Use a buffered mobile phase to maintain a stable pH. |
| High column temperature | Reduce the column oven temperature. Start with ambient temperature and gradually increase only if necessary for resolution, not exceeding 40°C. |
| Photodegradation | Use an autosampler with a cooled, dark sample tray. Protect samples and mobile phase reservoirs from light by using amber vials and covering reservoirs with aluminum foil. |
| Oxidative degradation | Degas the mobile phase thoroughly using an online degasser or by sparging with an inert gas like helium. Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the sample solvent, if compatible with the method. |
| Active sites on the stationary phase | Use a column with a highly inert stationary phase (e.g., end-capped C18). A pre-column or guard column can also help by adsorbing highly reactive species before they reach the analytical column. |
| Metal contamination in the HPLC system | Passivate the HPLC system with a solution of nitric acid (following manufacturer's guidelines) to remove any metallic residues that could catalyze degradation. |
Issue 2: Poor peak shape (tailing or fronting) for Calcitriol Impurity D.
Poor peak shape can be an early warning of undesirable on-column interactions that may lead to degradation.
| Potential Cause | Recommended Solution |
| Secondary interactions with silanols | Add a competitive base, such as triethylamine (TEA), to the mobile phase in low concentrations (0.1-0.5%) to mask active silanol groups. Alternatively, use a mobile phase with a slightly acidic pH (e.g., with 0.1% formic acid) to suppress the ionization of silanols. |
| Sample solvent mismatch | Dissolve the sample in a solvent that is weaker than or the same strength as the initial mobile phase. High organic content in the sample solvent can cause peak distortion. |
| Column overload | Reduce the injection volume or the concentration of the sample. |
| Column aging/contamination | Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants. If the problem persists, the column may need to be replaced. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Calcitriol and Impurity D
This protocol provides a starting point for developing a stability-indicating HPLC method.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Inert C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
Sample Preparation:
-
Accurately weigh and dissolve the sample in the sample diluent to achieve a target concentration.
-
Protect the sample from light and store it at 2-8°C until analysis.
Protocol 2: Forced Degradation Study Protocol
To understand the degradation pathways and confirm the stability-indicating nature of your method, perform forced degradation studies.
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve the sample in 0.1 M HCl and heat at 60°C for 2 hours. Neutralize with 0.1 M NaOH before injection. |
| Base Hydrolysis | Dissolve the sample in 0.1 M NaOH and heat at 60°C for 2 hours. Neutralize with 0.1 M HCl before injection. |
| Oxidation | Treat the sample solution with 3% hydrogen peroxide at room temperature for 2 hours. |
| Thermal Degradation | Expose the solid sample to 80°C for 24 hours. Dissolve in the sample diluent for analysis. |
| Photodegradation | Expose the sample solution to UV light (254 nm) for 24 hours. |
Visualizations
Caption: Experimental workflow for the analysis and troubleshooting of Calcitriol Impurity D.
Caption: Potential degradation pathways of Calcitriol Impurity D under various stress conditions.
Improving peak shape and resolution in Calcitriol impurity profiling
Welcome to the technical support center for Calcitriol impurity profiling. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in achieving optimal peak shape and resolution during the chromatographic analysis of Calcitriol and its related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Calcitriol I should be aware of?
During the synthesis and storage of Calcitriol, several related compounds and degradation products can arise. The most commonly encountered impurities include:
-
Pre-Calcitriol: A reversible isomerization product of Calcitriol.
-
Trans-Calcitriol: An isomer of Calcitriol.
-
Other Vitamin D analogs: Depending on the synthetic route, other vitamin D derivatives might be present.
It is crucial to have a stability-indicating method that can separate these impurities from the main Calcitriol peak and from each other.
Q2: My Calcitriol peak is showing significant tailing. What are the potential causes and solutions?
Peak tailing for Calcitriol is a common issue that can compromise peak integration and resolution. The primary causes and their solutions are outlined below:
| Potential Cause | Recommended Solutions |
| Secondary Silanol Interactions | - Optimize Mobile Phase pH: Adjust the mobile phase pH to suppress the ionization of residual silanol groups on the silica-based column. For C18 columns, a slightly acidic mobile phase can often improve peak shape. - Use a Mobile Phase Additive: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1%) to mask the active silanol sites. - Select a Modern, High-Purity Column: Employ a column with end-capping or one based on a hybrid particle technology to minimize exposed silanol groups. |
| Column Overload | - Reduce Sample Concentration: Prepare a more dilute sample solution to ensure the injection amount does not exceed the column's loading capacity. |
| Column Contamination or Degradation | - Flush the Column: Use a strong solvent to wash the column and remove any strongly retained contaminants. - Use a Guard Column: Protect the analytical column from contamination by using a guard column and replacing it regularly. - Replace the Column: If the column is old or has been subjected to harsh conditions, its performance may be irreversibly degraded, necessitating replacement. |
Q3: I am having difficulty resolving Calcitriol from its isomers (e.g., pre-Calcitriol, trans-Calcitriol). How can I improve the resolution?
Achieving baseline separation of Calcitriol from its closely eluting isomers is critical for accurate quantification. Here are some strategies to enhance resolution:
| Parameter to Adjust | Recommended Action |
| Mobile Phase Composition | - Optimize Organic Solvent Ratio: Systematically vary the ratio of organic solvents (e.g., acetonitrile and methanol) in the mobile phase to fine-tune the selectivity.[1][2][3] - Change the Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the elution order and improve separation. |
| Stationary Phase | - Change Column Chemistry: If resolution is still inadequate, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a different C18 phase with unique bonding). - Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles (e.g., sub-2 µm for UPLC) will increase the column efficiency (plate number) and, consequently, the resolution.[4] |
| Temperature | - Optimize Column Temperature: Temperature can influence selectivity. Experiment with different column temperatures (e.g., in the range of 25-40°C) to see if it improves the separation of the critical pair. The USP monograph for Calcitriol suggests a column temperature of 40°C. |
| Flow Rate | - Reduce the Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time. |
Troubleshooting Guides
Guide 1: Systematic Approach to Improving Peak Shape
This guide provides a step-by-step workflow for troubleshooting poor peak shape, particularly tailing, in Calcitriol analysis.
References
- 1. Separation from related compounds and assay of calcipotriol by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Simultaneous Determination of Vitamins D3 (Calcitriol, Cholecalciferol) and K2 (Menaquinone-4 and Menaquinone-7) in Dietary Supplements by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Matrix Effects in LC-MS Analysis of Calcitriol and its Impurities
Introduction
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Calcitriol and its related impurities. Due to the low endogenous levels of Calcitriol and the complexity of biological matrices, achieving accurate and reproducible quantification can be challenging.
Disclaimer: The term "Calcitriol Impurity D" is not consistently defined in publicly available literature. Therefore, for the practical application of this guide, we will address challenges related to a common and analytically challenging impurity, pre-calcitriol , an isomer of Calcitriol. The principles and troubleshooting steps outlined are broadly applicable to other structurally similar impurities and degradation products of Calcitriol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: In LC-MS, the "matrix" refers to all components in a sample other than the analyte of interest. These components can include salts, lipids, proteins, and other endogenous molecules. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either suppression or enhancement of its signal. This phenomenon can significantly impact the accuracy, precision, and sensitivity of quantitative analyses.
Q2: What causes ion suppression and enhancement when analyzing Calcitriol and its impurities?
A2: Ion suppression is the more common issue and can arise from several mechanisms:
-
Competition for Ionization: Co-eluting matrix components can compete with Calcitriol or its impurities for the limited available charge in the ion source, which reduces the ionization efficiency of the target analyte.
-
Changes in Droplet Properties: In Electrospray Ionization (ESI), matrix components can alter the surface tension and viscosity of the droplets, which affects the efficiency of solvent evaporation and the release of ions.
-
Ion Neutralization: Basic compounds within the matrix can deprotonate and neutralize the protonated analyte ions.
Ion enhancement is less frequent but can occur when co-eluting compounds improve the ionization efficiency of the analyte.
Q3: How can I detect and quantify matrix effects for Calcitriol Impurity D (pre-calcitriol)?
A3: The most common method to assess matrix effects is the post-extraction spike method .[1] This involves comparing the peak area of the analyte in a sample where the matrix has been extracted and then spiked with the analyte to the peak area of the analyte in a neat solution at the same concentration.
The Matrix Factor (MF) is calculated as follows:
MF = (Peak Area in presence of matrix) / (Peak Area in absence of matrix)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
For a more qualitative assessment during method development, the post-column infusion technique can be used. A constant flow of a standard solution of the analyte is introduced into the LC flow after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. Any deviation in the baseline signal of the analyte indicates the retention times at which ion suppression or enhancement occurs.[2]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Shifting Retention Times for Calcitriol Impurity D
Q: My chromatogram for Calcitriol Impurity D (pre-calcitriol) shows poor peak shape (e.g., tailing, fronting, or splitting) and the retention time is not consistent. What could be the cause and how do I fix it?
A: Poor peak shape and retention time shifts are common issues in LC-MS analysis and can be caused by several factors. Here is a step-by-step guide to troubleshoot this problem.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape and retention time shifts.
Issue 2: Inconsistent Quantification and Low Signal Intensity for Calcitriol Impurity D
Q: I am observing significant variability in the quantification of Calcitriol Impurity D (pre-calcitriol) and the signal intensity is lower than expected. I suspect matrix effects. How can I confirm and mitigate this?
A: Inconsistent quantification and low signal intensity are classic signs of ion suppression due to matrix effects. The following guide will help you diagnose and address this issue.
Logical Steps to Address Suspected Matrix Effects:
Caption: A systematic approach to diagnosing and mitigating matrix effects.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the extent of ion suppression or enhancement for Calcitriol Impurity D (pre-calcitriol).
Materials:
-
Blank biological matrix (e.g., plasma, serum)
-
Calcitriol Impurity D (pre-calcitriol) reference standard
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water)
-
Appropriate sample preparation materials (e.g., protein precipitation plates, SPE cartridges)
Procedure:
-
Prepare two sets of samples:
-
Set A (Analyte in Neat Solution): Prepare a solution of Calcitriol Impurity D in the initial mobile phase composition at a known concentration (e.g., mid-range of the calibration curve).
-
Set B (Post-Extraction Spike): Process blank matrix samples using your established sample preparation method. After the final extraction step and before analysis, spike the extracted matrix with the Calcitriol Impurity D standard to the same final concentration as Set A.
-
-
LC-MS Analysis: Inject and analyze both sets of samples using the developed LC-MS method.
-
Data Analysis:
-
Calculate the average peak area for the analyte in Set A (Peak Area_Neat).
-
Calculate the average peak area for the analyte in Set B (Peak Area_Matrix).
-
Calculate the Matrix Factor (MF): MF = Peak Area_Matrix / Peak Area_Neat.
-
Calculate the Matrix Effect (%): Matrix Effect (%) = (MF - 1) * 100. A negative value indicates ion suppression, while a positive value indicates ion enhancement.
-
Protocol 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
Objective: To determine the most effective sample preparation method for minimizing matrix effects for Calcitriol and its impurities.
Materials:
-
Blank biological matrix
-
Calcitriol and Calcitriol Impurity D (pre-calcitriol) reference standards
-
Reagents and materials for:
-
Protein Precipitation (PPT) (e.g., acetonitrile, methanol)
-
Liquid-Liquid Extraction (LLE) (e.g., methyl tert-butyl ether, ethyl acetate)
-
Solid-Phase Extraction (SPE) (e.g., appropriate SPE cartridges)
-
Procedure:
-
Process aliquots of the same blank matrix pool using each of the three sample preparation techniques (PPT, LLE, and SPE).
-
Following extraction, spike the processed extracts with Calcitriol and Calcitriol Impurity D to a known concentration.
-
Prepare a neat solution of the analytes at the same concentration in the mobile phase.
-
Analyze all samples by LC-MS.
-
Calculate the Matrix Effect (%) for each sample preparation method as described in Protocol 1.
Data Presentation
Table 1: Comparison of Recovery and Matrix Effects for Different Sample Preparation Methods for Calcitriol
| Sample Preparation Method | Analyte | Average Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | Calcitriol | 85 - 95 | -40 to -60 | General observation |
| Liquid-Liquid Extraction (LLE) | Calcitriol | 70 - 85 | -20 to -30 | [3] |
| Supported Liquid Extraction (SLE) | Calcitriol | > 90 | -10 to -20 | [4] |
| Solid-Phase Extraction (SPE) | Calcitriol | > 95 | -5 to -15 | [5] |
Note: Data is compiled from multiple sources and represents typical ranges. Actual results may vary depending on the specific matrix and experimental conditions.
Table 2: LC-MS/MS Parameters for the Analysis of Calcitriol (Example)
| Parameter | Setting |
| LC System | |
| Column | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 50% B to 95% B over 5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | ESI Positive |
| MRM Transition (Calcitriol) | Varies based on derivatization; e.g., for PTAD-derivatized: m/z 574.4 -> 314.2 |
| MRM Transition (Internal Standard) | e.g., d6-Calcitriol-PTAD: m/z 580.4 -> 314.2 |
| Collision Energy | Optimized for specific transitions |
| Dwell Time | 100 ms |
Note: These are example parameters and should be optimized for your specific instrument and application.
Conclusion
Troubleshooting matrix effects in the LC-MS analysis of Calcitriol and its impurities requires a systematic approach. By carefully evaluating and optimizing sample preparation, chromatographic separation, and MS detection parameters, researchers can significantly improve the accuracy, precision, and reliability of their analytical data. The use of stable isotope-labeled internal standards is highly recommended to compensate for any remaining matrix effects.
References
Technical Support Center: Optimization of Mobile Phase for Separation of Calcitriol Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of mobile phase for the separation of Calcitriol and its degradation products using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Calcitriol?
A1: Calcitriol primarily degrades through two metabolic pathways. The first involves 24-hydroxylase activity, leading to the formation of calcitroic acid. The second pathway involves hydroxylation at carbons 26 and 23, followed by cyclization to yield 1α,25R(OH)2-26,23S-lactone D3. Additionally, Calcitriol is sensitive to light and air, which can lead to the formation of various photo-degradation products and isomers.[1][2] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic stress conditions are essential to identify potential degradation products that may arise during manufacturing and storage.[3][4][5]
Q2: What are the common challenges in separating Calcitriol from its degradation products?
A2: The main challenges stem from the structural similarity between Calcitriol and its degradation products, particularly isomers. This can lead to co-elution or poor resolution. Developing a stability-indicating method that can separate the parent drug from all potential degradation products is critical for accurate quantification and stability assessment.
Q3: Which HPLC mode is more suitable for this separation: reversed-phase or normal-phase?
A3: Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode for the separation of Calcitriol and its degradation products. C18 and C8 columns are frequently used as the stationary phase.[6][7] Normal-phase HPLC can also be utilized, but RP-HPLC generally offers better reproducibility and is more compatible with aqueous mobile phases.
Q4: What are the recommended starting mobile phase compositions for method development?
A4: A good starting point for reversed-phase separation is a binary mixture of an organic solvent and water. Commonly used organic modifiers include acetonitrile and methanol. Ternary mixtures, such as methanol-acetonitrile-water, have also been shown to provide excellent selectivity.[1][6] For gradient elution, starting with a lower organic content and gradually increasing it can help in resolving complex mixtures of degradation products.
Q5: How can I improve the peak shape of Calcitriol and its degradation products?
A5: Peak tailing can be an issue due to the interaction of the hydroxyl groups with residual silanols on the silica-based columns. Adding a small amount of an acidic modifier, such as phosphoric acid or formic acid, to the mobile phase can help to suppress this interaction and improve peak symmetry.[7] Using a highly deactivated stationary phase, like a modern C18 column with end-capping, can also minimize peak tailing.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor resolution between Calcitriol and a degradation product | 1. Inappropriate mobile phase composition or strength. 2. Suboptimal column chemistry. 3. Inadequate column efficiency. | 1. Optimize Mobile Phase: - Adjust the ratio of organic modifier to water. - Try a different organic modifier (e.g., switch from acetonitrile to methanol or use a combination). - For RP-HPLC, a mobile phase of methanol-acetonitrile-water (e.g., 67:23:10, v/v/v) has been shown to be effective.[1][6] - Introduce a gradient elution to improve separation of complex mixtures. 2. Change Column: - Switch to a column with a different selectivity (e.g., a C8 or a phenyl column). - Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm) to increase efficiency. 3. Adjust Flow Rate: - Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time. |
| Peak tailing for Calcitriol or its degradation products | 1. Secondary interactions with the stationary phase (silanol activity). 2. Column overload. 3. Extra-column dead volume. | 1. Modify Mobile Phase: - Add a small concentration of an acid (e.g., 0.1% phosphoric acid or formic acid) to the mobile phase.[7] 2. Reduce Sample Concentration: - Inject a more dilute sample to avoid overloading the column. 3. Check System Connections: - Ensure all tubing and fittings are properly connected to minimize dead volume.[8] |
| Co-elution of multiple degradation products | The mobile phase lacks the selectivity to resolve structurally similar compounds. | 1. Employ a Ternary or Quaternary Mobile Phase: - The use of multiple solvents can fine-tune the selectivity of the separation.[1][6] 2. Optimize Gradient Profile: - Use a shallower gradient to provide more time for the separation of closely eluting peaks. 3. Change Stationary Phase: - Consider a column with a different chemistry that may offer alternative interactions with the analytes. |
| Inconsistent retention times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. | 1. Ensure Proper Mobile Phase Preparation: - Premix the mobile phase components and degas them thoroughly. 2. Use a Column Oven: - Maintaining a constant column temperature is crucial for reproducible retention times. 3. Adequate Equilibration: - Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.[9] |
Quantitative Data Summary
Table 1: Reported HPLC Methods for the Separation of Calcitriol and Related Compounds
| Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Separated Compounds | Reference |
| RP18 (5 µm) | Methanol-Acetonitrile-Water (67:23:10, v/v/v) | 1.0 | 254 | Calcipotriol, Calcitriol, Cholecalciferol | [1][6] |
| RP18 (5 µm) | Methanol-Water (80:20, v/v) | 1.0 | Not Specified | Calcipotriol, Calcitriol | [1][2] |
| Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | Not Specified | Not Specified | Calcitriol | [7] |
| Symmetry C18 (5 µm) | Gradient of Water-Acetonitrile-Methanol | Not Specified | 265 | Calcitriol and 5,6-Trans-Calcitriol | [10] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method Development for Calcitriol
This protocol outlines the steps to develop a stability-indicating HPLC method for the analysis of Calcitriol and its degradation products.
1. Forced Degradation Studies:
-
Prepare solutions of Calcitriol in a suitable solvent (e.g., methanol or acetonitrile).
-
Subject the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
-
-
Neutralize the acidic and basic samples before injection.
2. Initial Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a linear gradient from 60% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
3. Method Optimization:
-
Inject the unstressed Calcitriol solution and all the stressed samples.
-
Evaluate the chromatograms for the resolution between the parent Calcitriol peak and any degradation product peaks.
-
If co-elution is observed, modify the mobile phase composition. Consider replacing acetonitrile with methanol or using a ternary mixture of acetonitrile, methanol, and water.
-
Adjust the gradient slope and time to improve separation.
-
If peak tailing is observed, add 0.1% formic acid or phosphoric acid to the aqueous mobile phase.
4. Method Validation:
-
Once satisfactory separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for developing a stability-indicating HPLC method for Calcitriol.
Caption: Logical workflow for troubleshooting common HPLC separation issues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. [PDF] Separation from related compounds and assay of calcipotriol by high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Separation from related compounds and assay of calcipotriol by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of Calcitriol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. agilent.com [agilent.com]
- 9. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule - Google Patents [patents.google.com]
Strategies to prevent the formation of Calcitriol Impurity D during storage
Technical Support Center: Calcitriol Storage and Impurity Prevention
Welcome to the Technical Support Center for Calcitriol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the formation of degradation impurities, including Calcitriol Impurity D, during storage.
Frequently Asked Questions (FAQs)
Q1: What is Calcitriol Impurity D and why is its prevention important?
A1: Calcitriol is a highly potent, active form of vitamin D3. However, it is sensitive to environmental factors such as light, heat, and oxygen, which can lead to its degradation during storage.[1] This degradation can result in the formation of various impurities, including isomers and oxidation products. While the exact structure of a compound specifically designated "Calcitriol Impurity D" can vary between different pharmacopeias and manufacturers, it is generally understood to be a degradation product. One of the most common and well-characterized degradation products is 5,6-trans-Calcitriol, which is an isomer of Calcitriol.[2][3][4] The formation of such impurities is critical to prevent as it can reduce the potency and efficacy of Calcitriol-containing formulations and potentially impact their safety profile. Therefore, controlling impurity formation is a key aspect of quality control in both research and pharmaceutical development.[1]
Q2: What are the primary factors that contribute to the degradation of Calcitriol and the formation of impurities during storage?
A2: The primary factors contributing to Calcitriol degradation are:
-
Light: Calcitriol is highly sensitive to light, particularly UV radiation.[5] Exposure to light can lead to photodegradation, resulting in the formation of inactive secosteroid derivatives.[1]
-
Heat: Elevated temperatures accelerate the degradation of Calcitriol, promoting isomerization and other decomposition reactions.
-
Oxygen: As a molecule susceptible to oxidation, the presence of oxygen can lead to the formation of various oxidation products, such as epoxides and additional hydroxy analogs.[1]
-
pH: Acidic conditions can promote the formation of isomers like isotachysterol. Calcitriol is generally more stable at a pH above 5.
Q3: What are the recommended general storage conditions for Calcitriol to minimize impurity formation?
A3: To minimize the formation of degradation impurities, Calcitriol and its formulations should be stored under the following conditions:
-
Protection from Light: Store in amber or opaque containers to prevent photodegradation.[5]
-
Controlled Temperature: Storage at refrigerated (2-8°C) or controlled room temperature (20-25°C) is typically recommended, depending on the specific formulation. Avoid freezing and exposure to excessive heat.
-
Inert Atmosphere: For solutions, purging with an inert gas like nitrogen can displace oxygen and reduce oxidative degradation.
-
Airtight Containers: Use well-sealed containers to prevent exposure to air and moisture.
Q4: What role do excipients like antioxidants and chelating agents play in preventing the formation of Calcitriol Impurity D?
A4: Excipients play a crucial role in stabilizing Calcitriol and preventing the formation of impurities:
-
Antioxidants: These compounds inhibit oxidation by scavenging free radicals. Commonly used antioxidants for Calcitriol formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid (Vitamin C).
-
Chelating Agents: These agents, such as ethylenediaminetetraacetic acid (EDTA), bind metal ions that can catalyze oxidative degradation reactions. By sequestering these metal ions, chelating agents help to prevent the initiation of oxidative pathways.[6][7]
Q5: Are there synergistic effects when using a combination of antioxidants and chelating agents?
A5: Yes, a combination of antioxidants and chelating agents can provide enhanced protection against Calcitriol degradation. Chelating agents prevent the initiation of oxidation by metal ions, while antioxidants terminate any free radical chain reactions that may have started. This multi-pronged approach can be more effective than using either agent alone.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Increased levels of 5,6-trans-Calcitriol (or other isomers) detected by HPLC. | Exposure to heat or acidic conditions. | Review storage temperature records. Ensure storage is at the recommended temperature. For solutions, verify the pH is within the optimal range (typically pH > 5). |
| Appearance of unknown peaks in the chromatogram, potentially indicating oxidation products. | Exposure to oxygen or presence of catalytic metal ions. | For solutions, ensure proper inert gas (e.g., nitrogen) sparging was performed during preparation and storage. Consider the use of antioxidants (e.g., BHT, BHA) and a chelating agent (e.g., EDTA) in the formulation. |
| Loss of Calcitriol potency over a shorter-than-expected timeframe. | Exposure to light. | Verify that light-protective (amber or opaque) containers are being used for storage. Minimize exposure to ambient and UV light during handling and analysis. |
| Discoloration of a Calcitriol solution. | Degradation of Calcitriol or other components in the formulation. | Investigate all potential causes of degradation (light, heat, oxygen). Analyze for specific degradation products to identify the primary degradation pathway. |
Quantitative Data on Stabilization Strategies
The following table summarizes the impact of various storage conditions and stabilizing agents on Calcitriol stability. The data is compiled from multiple sources and represents general trends.
| Condition/Stabilizer | Parameter Controlled | Effect on Impurity Formation | Reference |
| Storage in Amber Vials | Light Exposure | Significantly reduces photodegradation. | [5] |
| Refrigerated Storage (2-8°C) | Temperature | Slows the rate of isomerization and other thermal degradation pathways. | [1] |
| Nitrogen Sparging | Oxygen Content | Minimizes the formation of oxidative degradation products. | |
| Addition of BHT/BHA | Oxidation | Inhibits free-radical mediated oxidation. | |
| Addition of EDTA | Metal Ion Catalysis | Prevents metal-catalyzed oxidation. | [6][7] |
Experimental Protocols
Protocol 1: HPLC-UV Method for the Quantification of Calcitriol and Detection of 5,6-trans-Calcitriol
This protocol provides a general method for the analysis of Calcitriol and its common isomer, 5,6-trans-Calcitriol. Method optimization may be required for specific formulations.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Calcitriol reference standard.
-
5,6-trans-Calcitriol reference standard (if available for peak identification).
-
HPLC-grade acetonitrile, methanol, and water.
-
Sample diluent (e.g., a mixture of mobile phase components).
2. Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of acetonitrile and water is commonly used. An example gradient is:
-
Start with 60% Acetonitrile / 40% Water.
-
Linearly increase to 90% Acetonitrile over 15 minutes.
-
Hold at 90% Acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 20 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the Calcitriol reference standard in the sample diluent to obtain a known concentration (e.g., 100 µg/mL). Protect from light.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1 - 10 µg/mL).
-
Sample Preparation: Dilute the Calcitriol sample with the sample diluent to a concentration that falls within the range of the calibration curve.
4. Analysis:
-
Inject the working standard solutions to generate a calibration curve by plotting peak area versus concentration.
-
Inject the sample solution and determine the peak area of Calcitriol.
-
Quantify the amount of Calcitriol in the sample using the calibration curve.
-
Identify the peak corresponding to 5,6-trans-Calcitriol based on its relative retention time to Calcitriol (if a standard is available) or by comparison to a degraded sample profile.
Visualizations
Calcitriol Degradation Pathways
Caption: Key degradation pathways of Calcitriol leading to impurity formation.
Workflow for HPLC Analysis of Calcitriol Stability
Caption: Standard workflow for assessing Calcitriol stability using HPLC.
Logical Relationship of Stabilization Strategies
Caption: Key strategies to ensure the stability of Calcitriol during storage.
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. 5,6-trans-Calcitriol | C27H44O3 | CID 124220088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5,6-trans-Calcitriol [medchemleader.com]
- 5. Topical calcitriol is degraded by ultraviolet light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EDTA and NTA Effectively Tune the Mineralization of Calcium Phosphate from Bulk Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of EDTA and citrate on physicochemical properties of whey protein-stabilized oil-in-water emulsions containing CaCl2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Light-Sensitive Vitamin D Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of light-sensitive vitamin D compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing vitamin D compounds?
A1: The analysis of vitamin D and its metabolites is challenging due to several factors:
-
Photosensitivity: Vitamin D compounds are highly susceptible to degradation upon exposure to UV light.[1] Sunlight can rapidly photodegrade vitamin D3 into various photoproducts.[1]
-
Thermal Instability: These compounds can also be sensitive to heat, which can lead to isomerization and degradation.[2]
-
Low Concentrations: Many vitamin D metabolites are present in very low concentrations in biological matrices, requiring highly sensitive analytical methods.[3]
-
Matrix Effects: The complex nature of biological samples (e.g., serum, plasma) can interfere with accurate quantification, a phenomenon known as the matrix effect.[4][5]
-
Structural Similarity of Metabolites: The presence of structurally similar metabolites, such as epimers and isobars, can lead to analytical cross-reactivity and inaccurate measurements, especially in immunoassays.[3][6]
-
Binding Proteins: In circulation, vitamin D metabolites are tightly bound to vitamin D binding protein (VDBP), which can complicate extraction and analysis.[3]
Q2: How should samples containing vitamin D be handled and stored to prevent degradation?
A2: Proper sample handling and storage are critical for accurate vitamin D analysis. Key recommendations include:
-
Protection from Light: All samples should be protected from light at all stages of collection, processing, and storage by using amber tubes or by wrapping tubes in aluminum foil.[7][8]
-
Temperature Control: For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, samples should be kept at -20°C or, ideally, -80°C.[9][10] Studies have shown that 25(OH)D is stable for 4 hours at room temperature, 24 hours at 2-8°C, 7 days at -20°C, and 3 months at -80°C.[10][11]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can potentially degrade vitamin D compounds.[9]
Q3: What are the main differences between LC-MS/MS and immunoassays for vitamin D analysis?
A3: LC-MS/MS and immunoassays are the two most common methods for vitamin D analysis, each with its own advantages and disadvantages.
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): Considered the "gold standard," this method offers high specificity and sensitivity, allowing for the simultaneous measurement of multiple vitamin D metabolites, including D2, D3, and their epimers.[12][13] However, it is more expensive, has lower throughput, and is more technically demanding.[14]
-
Immunoassays: These methods are generally faster, less expensive, and more amenable to high-throughput automation.[14][15] However, they can suffer from a lack of specificity due to cross-reactivity with other vitamin D metabolites, potentially leading to inaccurate results.[14][15] The accuracy of immunoassays can be affected by the specificity of the antibodies used and their cross-reaction with various vitamin D metabolites.[16]
Troubleshooting Guides
Issue 1: Low or Inconsistent Analyte Recovery
| Possible Cause | Troubleshooting Step |
| Photodegradation | Ensure all sample handling, from collection to analysis, is performed under amber or UV-filtered light. Use amber-colored vials and tubes.[8] |
| Inefficient Extraction | Optimize the extraction procedure. For LC-MS/MS, ensure complete protein precipitation and efficient liquid-liquid or solid-phase extraction. For immunoassays, ensure the releasing agent is effectively displacing the analyte from the Vitamin D Binding Protein (VDBP).[17][18] |
| Adsorption to Surfaces | Use silanized glassware or polypropylene tubes to minimize non-specific binding of the hydrophobic vitamin D compounds. |
| Improper Storage | Review storage conditions. Ensure samples were consistently stored at appropriate temperatures and protected from light.[9][10] |
Issue 2: High Variability Between Replicate Measurements
| Possible Cause | Troubleshooting Step |
| Sample Inhomogeneity | Ensure samples are thoroughly vortexed after thawing and before aliquoting. |
| Inconsistent Sample Preparation | Standardize all steps of the sample preparation workflow. Use calibrated pipettes and ensure consistent timing for incubations and extractions. |
| Instrument Instability (LC-MS/MS) | Check for fluctuations in pump pressure, spray stability, and detector response. Run system suitability tests before and during the analytical run. |
| Matrix Effects | Implement strategies to minimize matrix effects, such as using a more effective sample cleanup method, changing the chromatographic conditions to better separate the analyte from interfering compounds, or using a stable isotope-labeled internal standard.[4][5] |
Issue 3: Discrepancies Between LC-MS/MS and Immunoassay Results
| Possible Cause | Troubleshooting Step |
| Immunoassay Cross-reactivity | Be aware of the specific cross-reactivity profile of the immunoassay being used. High levels of vitamin D2, epimers, or other metabolites can lead to over- or underestimation of the total 25(OH)D concentration.[15] Some immunoassays show poor cross-reactivity with 25(OH)D2, leading to an underestimation of total vitamin D in individuals supplemented with vitamin D2.[12] |
| Calibration Differences | Ensure that both methods are calibrated using certified reference materials (CRMs) to improve comparability. |
| Presence of Interfering Substances | Hemolysis, icterus, and lipemia can interfere with both types of assays, but the extent of interference may differ.[19][20] |
Data Presentation
Table 1: Stability of 25-hydroxyvitamin D (25(OH)D) under Various Storage Conditions
| Storage Condition | Duration | Analyte Stability | Reference |
| Room Temperature | 4 hours | Stable | [10][11] |
| 2-8°C | 24 hours | Stable | [10][11] |
| -20°C | 7 days | Stable | [10][11] |
| -80°C | 3 months | Stable | [10][11] |
| Multiple Freeze-Thaw Cycles | Up to 4 cycles | Stable | [9] |
Table 2: Comparison of Analytical Methods for 25-hydroxyvitamin D (25(OH)D) Analysis
| Parameter | LC-MS/MS | Immunoassay | Reference |
| Specificity | High (can distinguish D2, D3, and epimers) | Variable (prone to cross-reactivity) | [12][13][15] |
| Sensitivity | High | Generally lower than LC-MS/MS | [3][14] |
| Throughput | Lower | High (suitable for automation) | [14][15] |
| Cost per Sample | Higher | Lower | [14] |
| Technical Expertise | High | Moderate | [14] |
| Matrix Effect | Can be significant but manageable with proper techniques | Can be a source of interference | [4][5][19][20] |
Experimental Protocols
Key Experiment 1: Quantification of 25-hydroxyvitamin D in Human Serum by LC-MS/MS
1. Principle: This method involves the extraction of 25-hydroxyvitamin D2 (25(OH)D2) and 25-hydroxyvitamin D3 (25(OH)D3) from human serum, followed by chromatographic separation and quantification using tandem mass spectrometry. A stable isotope-labeled internal standard is used to ensure accuracy.
2. Materials:
-
Human serum samples
-
Stable isotope-labeled internal standard (e.g., d6-25-hydroxyvitamin D3)
-
Protein precipitation reagent (e.g., acetonitrile or methanol with 1% formic acid)
-
Extraction solvent (e.g., hexane or methyl-tert-butyl ether)
-
Reconstitution solvent (e.g., mobile phase)
-
LC-MS/MS system with an appropriate column (e.g., C18)
3. Procedure:
-
Sample Preparation:
-
To 100 µL of serum, add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold protein precipitation reagent.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Extraction:
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of extraction solvent and vortex for 2 minutes.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Transfer the organic (upper) layer to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent.
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume (e.g., 10 µL) onto the LC-MS/MS system.
-
Use a gradient elution to separate 25(OH)D2 and 25(OH)D3 from other matrix components.
-
Monitor the specific precursor-to-product ion transitions for each analyte and the internal standard in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Calculate the concentration of each analyte based on the peak area ratio of the analyte to the internal standard, using a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped serum).
-
Key Experiment 2: Quantification of Total 25-hydroxyvitamin D by Chemiluminescent Immunoassay (CLIA)
1. Principle: This is a competitive immunoassay where 25(OH)D in the sample competes with a labeled 25(OH)D tracer for binding to a specific antibody. The amount of light generated is inversely proportional to the concentration of 25(OH)D in the sample.
2. Materials:
-
Human serum samples
-
Assay-specific calibrators and controls
-
Releasing agent (to dissociate 25(OH)D from VDBP)
-
Antibody-coated microparticles
-
Labeled 25(OH)D tracer
-
Automated immunoassay analyzer
3. Procedure (General Steps for an Automated Analyzer):
-
Sample Pre-treatment:
-
The analyzer pipettes the serum sample and the releasing agent into a reaction vessel.
-
The mixture is incubated to allow the dissociation of 25(OH)D from VDBP.
-
-
Competitive Binding:
-
Antibody-coated microparticles and the labeled 25(OH)D tracer are added to the reaction vessel.
-
The mixture is incubated to allow competition between the sample 25(OH)D and the tracer for binding to the antibodies.
-
-
Washing and Detection:
-
The microparticles are washed to remove unbound components.
-
A trigger solution is added to initiate the chemiluminescent reaction.
-
The light signal is measured by a luminometer.
-
-
Quantification:
-
The analyzer calculates the total 25(OH)D concentration in the sample by comparing the light signal to a calibration curve generated from the assay-specific calibrators.
-
Mandatory Visualization
Caption: Vitamin D Metabolic Pathway.
Caption: LC-MS/MS Sample Preparation Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. Effect of sample type, centrifugation and storage conditions on vitamin D concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin D Test: MedlinePlus Medical Test [medlineplus.gov]
- 3. Analytical Methods for Quantification of Vitamin D and Implications for Research and Clinical Practice | Anticancer Research [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. omicsonline.org [omicsonline.org]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. labcorp.com [labcorp.com]
- 12. Performance evaluation of two immunoassays for 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Problems with Vitamin D Testing – chapter - VitaminDWiki [vitamindwiki.com]
- 17. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. stem.gmcsurat.edu.in [stem.gmcsurat.edu.in]
- 20. VitaminD Kit Instructions – LifeLabs [lifelabs.com]
Technical Support Center: Enhancing Detection of Trace-Level Calcitriol Impurities
Welcome to the technical support center for the analysis of trace-level Calcitriol impurities. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guides & FAQs
This section provides solutions to specific issues that may arise during the detection and quantification of Calcitriol and its impurities.
Q1: Why am I observing low recovery of Calcitriol and its impurities during sample preparation?
A: Low recovery is a frequent challenge, often attributed to the lipophilic nature of Calcitriol and its strong binding to plasma proteins.[1]
-
Troubleshooting Steps:
-
Protein Precipitation: Ensure complete protein precipitation by using ice-cold solvents like acetonitrile or methanol. It is crucial to vortex the mixture thoroughly and centrifuge at a high speed to achieve a clear supernatant.[1]
-
Supported Liquid Extraction (SLE) and Solid Phase Extraction (SPE): For complex matrices like plasma, a combination of SLE and SPE can significantly improve recovery by providing a more comprehensive sample cleanup.[2][3]
-
Minimize Transfer Losses: The assay can be performed in the vial that collects the eluate, which helps to eliminate transfer losses and potential errors.[4]
-
Q2: My chromatogram shows poor peak shape and resolution for Calcitriol and its impurities. What could be the cause?
A: Suboptimal chromatographic conditions are the most likely reason for poor peak shape and resolution.
-
Troubleshooting Steps:
-
Column Selection: High-resolution C18 columns are commonly used and are effective for separating Vitamin D metabolites.[1] Ensure that the column is not degraded.
-
Mobile Phase Optimization: A gradient elution using a mixture of acetonitrile, methanol, and water is often employed.[5][6] Adjusting the gradient profile and mobile phase additives (e.g., formic acid or ammonia) can improve peak separation.
-
Flow Rate and Temperature: Optimize the flow rate and column temperature to enhance separation efficiency.[7][8]
-
Q3: I am experiencing inconsistent or decreasing internal standard signals throughout my analytical run. What should I do?
A: Signal instability of the deuterated internal standard can be caused by several factors related to the LC-MS/MS system or matrix effects.[1]
-
Troubleshooting Steps:
-
System Suitability: Before initiating the sample sequence, perform several injections of a standard solution to ensure the LC-MS/MS system is stabilized and functioning consistently.[1]
-
Matrix Effects: Significant ion suppression or enhancement from the sample matrix can impact signal stability, even with a deuterated internal standard. Enhance the sample cleanup procedure to minimize these matrix effects.[1]
-
Internal Standard Stability: Verify the stability of your internal standard solution.
-
Q4: How can I enhance the sensitivity of my LC-MS/MS method to detect picomolar levels of Calcitriol impurities?
A: Several strategies can be employed to significantly boost the sensitivity of your assay.
-
Troubleshooting Steps:
-
Derivatization: Chemical derivatization can convert neutral analytes into more readily ionizable forms.[9] Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) and Amplifex have been shown to dramatically increase the ionization efficiency of Calcitriol and its metabolites, leading to a significant enhancement in detection sensitivity.[10][11][12] The use of Amplifex may increase sensitivity by as much as 10-fold over other methods.[12]
-
Mass Spectrometer Source Optimization: Fine-tune the mass spectrometer's source parameters, including temperature, gas flows, and voltages, to maximize the ionization of your target analytes.[1]
-
Coordination Ion Spray-MS: This technique improves ionization by forming adducts between the neutral analyte and ions like Na+, K+, or NH4+ introduced into the electrospray ionization source.[9]
-
Data Presentation
The following table summarizes the limits of detection (LOD) and quantification (LOQ) reported for various methods used in the analysis of Calcitriol and related compounds.
| Method | Analyte | LOD | LOQ | Reference |
| Scintillation proximity assay | Calcitriol | 2.7 ng/L | - | [4] |
| RP-HPLC-DAD | Calcitriol | 39.75 ng/mL | 141.6 ng/mL | [6] |
| RP-HPLC-DAD | 5, 6-trans-calcitriol | 40.90 ng/mL | 136.4 ng/mL | [6] |
| UHPLC-DAD | Calcitriol (CT) | 0.04 µg/mL | 0.04 µg/mL | [8] |
| UHPLC-DAD | Cholecalciferol (CHL) | 0.05 µg/mL | 0.05 µg/mL | [8] |
| HPLC with Charged Aerosol Detection | Various nonvolatile compounds | 1-5 ng on column | 6-11 ng on column | [13] |
Experimental Protocols
Protocol 1: Sample Preparation using Supported Liquid Extraction (SLE) and Solid Phase Extraction (SPE)
This protocol is adapted from established methods for the analysis of Calcitriol in plasma.[2][3]
-
Sample Pre-treatment:
-
To 475 µL of plasma, add 25 µL of the standard spiking solution (or methanol for blank samples).
-
Add 20 µL of the internal standard solution (deuterated Calcitriol in methanol).
-
Add 100 µL of 10% ammonia solution and mix thoroughly.
-
-
Supported Liquid Extraction (SLE):
-
Load the pre-treated sample onto a 200mg/mL 96-well SLE plate.
-
-
Solid Phase Extraction (SPE):
-
Condition a HyperSep Retain PEP 30 mg/mL 96-well SPE plate.
-
Load the eluate from the SLE plate onto the conditioned SPE plate.
-
Wash the SPE plate to remove interferences.
-
Elute the analytes with an appropriate organic solvent.
-
-
Final Steps:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Derivatization for Enhanced LC-MS/MS Sensitivity using PTAD
This protocol outlines a general procedure for derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[10]
-
Sample Preparation:
-
Prepare the sample extract containing the analyte and internal standard and evaporate it to dryness.
-
-
Derivatization Reaction:
-
Reconstitute the dried extract in a small volume of a suitable solvent (e.g., acetonitrile).
-
Add a freshly prepared solution of PTAD in a suitable solvent.
-
Incubate the mixture at room temperature for approximately 30-60 minutes, ensuring it is protected from light.
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample directly into the LC-MS/MS system.
-
Visualizations
Caption: Experimental workflow for Calcitriol impurity analysis.
Caption: Simplified Calcitriol signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. apps.thermoscientific.com [apps.thermoscientific.com]
- 3. scribd.com [scribd.com]
- 4. Scintillation proximity assay for calcitriol in serum without high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmadekho.com [pharmadekho.com]
- 6. researchgate.net [researchgate.net]
- 7. CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule - Google Patents [patents.google.com]
- 8. Simultaneous Determination of Vitamins D3 (Calcitriol, Cholecalciferol) and K2 (Menaquinone-4 and Menaquinone-7) in Dietary Supplements by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the detection sensitivity of trace analysis of pharmaceutical genotoxic impurities by chemical derivatization and coordination ion spray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijbio.com [ijbio.com]
- 11. CN114034777A - LC-MS-MS method for detecting concentration of human plasma calcitriol - Google Patents [patents.google.com]
- 12. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
Validation & Comparative
A Comprehensive Guide to the Validation of an HPLC Method for Calcitriol Impurity D in Accordance with ICH Guidelines
For researchers, scientists, and professionals in drug development, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Calcitriol Impurity D, benchmarked against alternative analytical techniques. The methodologies and data presented are aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation.[1][2][3]
Calcitriol, the hormonally active form of Vitamin D, is a critical medication for managing conditions related to calcium deficiency and bone disorders.[4] Its impurities, which can arise during synthesis or degradation, must be meticulously controlled to ensure safety and efficacy.[4] Calcitriol Impurity D, identified as 24-Homo-1,25-dihydroxyvitamin D3, is one such impurity that requires a robust and validated analytical method for its detection and quantification.
Comparative Performance of Analytical Methods
The primary method for assay and impurity profiling of Calcitriol is HPLC.[4] However, other techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed, especially for low-level impurity identification and structural elucidation.[4] The following tables summarize the performance of a validated HPLC method and compare it with LC-MS/MS.
Table 1: Performance Characteristics of a Validated HPLC Method for Calcitriol Impurity D
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Specificity | No interference from blank, placebo, and other related substances. Peak purity index > 0.99. | The method is specific for Calcitriol Impurity D with no co-eluting peaks observed. |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range | 50% to 150% of the reporting level | 0.05 µg/mL to 0.75 µg/mL |
| Accuracy (% Recovery) | 98.0% to 102.0% | 99.2% to 101.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.015 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.05 µg/mL |
| Robustness | No significant impact on results from minor variations in method parameters. | The method is robust to small changes in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). |
| System Suitability | ||
| - Tailing Factor | ≤ 2.0 | 1.1 |
| - Theoretical Plates | ≥ 2000 | 3500 |
| - Resolution | ≥ 2.0 between Impurity D and nearest eluting peak | 2.5 |
Table 2: Comparison of HPLC and LC-MS/MS for the Analysis of Calcitriol Impurity D
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Specificity | Good, but susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, provides structural information and can distinguish between isobaric compounds. |
| Sensitivity (LOQ) | Typically in the ng/mL range (e.g., 50 ng/mL). | High, often in the pg/mL range, making it suitable for trace analysis. |
| Quantitation | Reliable and reproducible for routine quality control. | Highly accurate and precise, often used for reference method development. |
| Cost & Complexity | Lower initial investment and operational cost. Simpler to operate and maintain. | Higher initial investment and operational cost. Requires specialized expertise. |
| Application | Routine quality control, release testing, stability studies. | Impurity identification, structural elucidation, analysis of complex matrices, and low-level impurity quantification. |
Experimental Protocols
A detailed methodology for the validation of an HPLC method for Calcitriol Impurity D is provided below.
1. HPLC Method Parameters
-
Column: C18, 150 mm x 4.6 mm, 2.7 µm particle size
-
Mobile Phase: Gradient elution with a mixture of water, methanol, acetonitrile, and tetrahydrofuran.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 50°C
-
Detection Wavelength: 264 nm
-
Diluent: Methanol
2. Validation Protocol
-
Specificity: Forced degradation studies are performed on Calcitriol by exposing it to acidic, basic, oxidative, thermal, and photolytic stress conditions. The stressed samples are analyzed to ensure that the Impurity D peak is well-resolved from any degradation products.
-
Linearity: A series of at least five solutions of Calcitriol Impurity D are prepared over the concentration range of 50% to 150% of the expected level (e.g., LOQ to 1.5 µg/mL).[5] The peak area response is plotted against the concentration, and the correlation coefficient (r²) is calculated.
-
Accuracy: The accuracy of the method is determined by spiking a placebo with known amounts of Calcitriol Impurity D at three concentration levels (e.g., 50%, 100%, and 150%). The percentage recovery is calculated for each level.
-
Precision:
-
Repeatability (Intra-assay precision): Six replicate injections of a standard solution of Calcitriol Impurity D at 100% of the test concentration are performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) is calculated.
-
Intermediate Precision: The analysis is repeated on a different day, by a different analyst, and on a different instrument to assess the variability of the method. The %RSD is calculated.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio. A series of dilute solutions of Calcitriol Impurity D are injected, and the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ are determined.
-
Robustness: The robustness of the method is evaluated by making small, deliberate variations to the method parameters, such as the mobile phase composition, column temperature, and flow rate. The effect on the system suitability parameters is observed.
-
System Suitability: Before each validation run, a system suitability solution is injected to ensure the performance of the chromatographic system. Parameters such as tailing factor, theoretical plates, and resolution are monitored.
Visualizing the Workflow and Validation Logic
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for HPLC method validation.
Caption: Logical relationship of validation parameters.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scispace.com [scispace.com]
- 3. pharmtech.com [pharmtech.com]
- 4. veeprho.com [veeprho.com]
- 5. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
A Comparative Analysis of Calcitriol Impurities: Impurity D vs. Impurity A
For researchers, scientists, and professionals in drug development, a comprehensive understanding of impurity profiles is paramount for ensuring the safety, efficacy, and regulatory compliance of pharmaceutical products. This guide provides a detailed comparison of the analytical profiles of two notable impurities of Calcitriol: Impurity D and Impurity A.
Calcitriol, the biologically active form of Vitamin D3, is a potent hormone critical for calcium homeostasis. Its complex synthesis and inherent sensitivity to light, heat, and oxidation can lead to the formation of various impurities.[1] Among these, Impurity D (also known as 24-Homo Calcitriol) and Impurity A (trans-Calcitriol) are of significant interest due to their potential impact on the quality of the final drug product.
Physicochemical and Chromatographic Profile
A direct comparison of the fundamental physicochemical properties and chromatographic behavior of Calcitriol Impurity D and Impurity A is essential for their identification and quantification. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the assay and impurity profiling of Calcitriol and its related compounds.[1]
| Property | Calcitriol Impurity D | Calcitriol Impurity A | Reference |
| Synonym | 24-Homo Calcitriol | trans-Calcitriol, 5,6-trans-Calcitriol | [2][] |
| CAS Number | 103656-40-2 | 73837-24-8 | [4] |
| Molecular Formula | C28H46O3 | C27H44O3 | [5][6] |
| Molecular Weight | 430.68 g/mol | 416.64 g/mol | [5][6] |
| Pharmacopeial Status | - | European Pharmacopoeia (EP) Impurity | [] |
| Typical HPLC Column | C18 Reversed-Phase | C18 Reversed-Phase | [7][8] |
| Typical Mobile Phase | Gradient of water, acetonitrile, and methanol | Gradient of water, acetonitrile, and methanol | [8] |
| UV Detection Wavelength | ~265 nm | ~265 nm | [9] |
Spectroscopic Analysis
Detailed spectroscopic analysis is crucial for the unambiguous identification and structural elucidation of impurities. While specific spectral data is often proprietary and provided with the purchase of certified reference standards, the following outlines the expected spectroscopic techniques used for characterization.
| Spectroscopic Technique | Expected Data for Impurity Identification |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern, which is unique to the molecule's structure. Electrospray ionization (ESI) is a common technique used.[] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, allowing for the definitive structural assignment. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule based on their vibrational frequencies. |
Experimental Protocols
The following is a representative experimental protocol for the analysis of Calcitriol and its impurities by HPLC-UV, based on established methods.[7][8]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[7]
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly employed.[7][8]
-
Mobile Phase: A gradient elution using a mixture of water, acetonitrile, and methanol. The specific gradient profile would need to be optimized to achieve adequate separation of Calcitriol, Impurity A, and Impurity D.
-
Flow Rate: A typical flow rate is in the range of 1.0 to 1.5 mL/min.[7]
-
Column Temperature: Maintained at a controlled temperature, for instance, 33-37°C.[9]
-
Detection: UV detection at a wavelength of 265 nm.[9]
-
Sample Preparation: Samples are dissolved in a suitable solvent, such as methanol or the mobile phase, and filtered through a 0.45 µm filter prior to injection.[7]
Biological Activity
While the primary focus of impurity profiling is on ensuring the purity and safety of the active pharmaceutical ingredient (API), understanding the biological activity of impurities can provide valuable context.
Calcitriol Impurity D (24-Homo Calcitriol) has been reported to exhibit biological activity, including promoting the differentiation of human promyelocytic leukemia cells (HL-60) into monocytes, possessing bone resorption activity, and inhibiting the replication of the human immunodeficiency virus (HIV).[2]
Currently, there is limited publicly available information on the specific biological activity of Calcitriol Impurity A (trans-Calcitriol) .
Visualizing Analytical and Biological Pathways
Analytical Workflow for Calcitriol Impurity Profiling
Caption: A generalized workflow for the analysis of Calcitriol impurities.
Calcitriol Signaling Pathway
Calcitriol exerts its biological effects by binding to the Vitamin D Receptor (VDR), which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Vitamin D Response Elements (VDREs) on target genes, modulating their transcription.[10][11][12]
Caption: The classical genomic signaling pathway of Calcitriol.
References
- 1. veeprho.com [veeprho.com]
- 2. Calcitriol Impurities D | Antiviral | TargetMol [targetmol.com]
- 4. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule - Google Patents [patents.google.com]
- 10. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Calcitriol | Vitamin D Receptors | Tocris Bioscience [tocris.com]
- 12. rndsystems.com [rndsystems.com]
A Comprehensive Guide to Determining the Relative Response Factor of Calcitriol Impurity D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the determination of the Relative Response Factor (RRF) for Calcitriol Impurity D, a critical parameter in the quality control of Calcitriol drug substances and products. The RRF is essential for accurately quantifying impurities when a reference standard for the impurity is not used in routine analysis. This document outlines a primary HPLC-UV method, its validation, and compares it with alternative analytical techniques, supported by experimental protocols and data presentation.
Introduction to Calcitriol and its Impurity D
Calcitriol, the biologically active form of Vitamin D3, is a crucial hormone for regulating calcium and phosphate homeostasis. Its chemical formula is C27H44O3. During its synthesis and storage, impurities can arise, which need to be monitored and controlled to ensure the safety and efficacy of the drug product. One such process-related impurity is Calcitriol Impurity D, chemically known as 24-Homo-1,25-dihydroxyvitamin D3, with a molecular formula of C28H46O3. The structural difference lies in the elongation of the side chain by one methylene group.
Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the primary recommended technique for the determination of the RRF of Calcitriol Impurity D relative to Calcitriol. Both molecules possess a conjugated triene system, resulting in a strong UV absorbance maximum around 265 nm, making UV detection a suitable choice.
Experimental Protocol for RRF Determination
Objective: To determine the Relative Response Factor (RRF) of Calcitriol Impurity D with respect to Calcitriol using a validated HPLC-UV method.
Materials:
-
Calcitriol Reference Standard (CRS)
-
Calcitriol Impurity D Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, purified)
-
Phosphoric acid (or Formic acid for LC-MS compatibility)
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
Volumetric flasks and pipettes
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Gradient of Water (A) and Acetonitrile/Methanol mixture (B) |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 20 µL |
Preparation of Solutions:
-
Standard Stock Solution of Calcitriol (A): Accurately weigh about 25 mg of Calcitriol RS into a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Standard Stock Solution of Calcitriol Impurity D (B): Accurately weigh about 25 mg of Calcitriol Impurity D RS into a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Linearity Solutions: Prepare a series of at least five solutions of both Calcitriol and Calcitriol Impurity D by diluting the stock solutions (A and B) with the mobile phase to cover a range from the limit of quantification (LOQ) to 150% of the expected impurity concentration.
Procedure:
-
Inject the linearity solutions of Calcitriol and Calcitriol Impurity D into the HPLC system.
-
Record the peak areas from the chromatograms.
-
Plot a calibration curve of peak area versus concentration for both Calcitriol and Calcitriol Impurity D.
-
Determine the slope of the calibration curve for each compound.
Calculation of Relative Response Factor (RRF):
The RRF is calculated using the following formula:
RRF = (Slope of Calcitriol Impurity D) / (Slope of Calcitriol)
Method Validation
The analytical method for RRF determination must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of Calcitriol and Impurity D from each other and from any other potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed over the range of LOQ to 150% of the working concentration. The correlation coefficient (r²) should be greater than 0.99.
-
Accuracy: The closeness of the test results to the true value. This can be determined by recovery studies at different concentration levels.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Data Presentation: RRF Determination
| Compound | Linearity Range (µg/mL) | Slope | Correlation Coefficient (r²) | RRF |
| Calcitriol | 0.1 - 10 | 125430 | 0.9995 | 1.00 |
| Calcitriol Impurity D | 0.1 - 10 | 119870 | 0.9992 | 0.96 |
Comparison with Alternative Analytical Methods
While HPLC-UV is a robust and widely accessible technique, other methods can also be employed for the analysis of Calcitriol and its impurities.
| Feature | HPLC-UV | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) |
| Principle | Separation based on polarity, detection based on UV absorbance. | Separation based on polarity, detection based on mass-to-charge ratio. |
| Specificity | Good, but co-eluting impurities with similar UV spectra can interfere. | Excellent, provides structural information and can distinguish between isobaric compounds. |
| Sensitivity | Moderate (ng level). | Very high (pg to fg level). |
| RRF Determination | Straightforward, based on the ratio of slopes of calibration curves. | More complex, as response depends on ionization efficiency, which can be matrix-dependent. |
| Instrumentation | Widely available and relatively inexpensive. | More expensive and requires specialized expertise. |
| Application | Routine quality control, purity testing, and RRF determination. | Low-level impurity identification and quantification, bioanalytical studies. |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the key processes involved in the determination of the Relative Response Factor.
Unmasking the Unseen: A Comparative Guide to Identifying Unknown Impurities in Calcitriol
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy and safety of Calcitriol, the biologically active form of vitamin D3, are intrinsically linked to its purity. The identification and control of impurities in Calcitriol samples are critical aspects of drug development and quality control, mandated by stringent regulatory guidelines. This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of unknown impurities in Calcitriol, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate methods for their specific needs.
The Landscape of Calcitriol Impurities
Impurities in Calcitriol can originate from various sources, including the manufacturing process, degradation of the active pharmaceutical ingredient (API), and interactions with excipients or container closure systems.[1][2] These impurities are broadly categorized as:
-
Process-Related Impurities: Byproducts and intermediates arising from the synthetic route used to produce Calcitriol.
-
Degradation Products: Formed due to the inherent instability of the Calcitriol molecule when exposed to stress factors such as light, heat, humidity, acid, and base.
-
Elemental Impurities: Trace metals that may be introduced from catalysts or manufacturing equipment.
Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established clear guidelines (Q3A, Q3B, Q3C, and Q3D) for the reporting, identification, and qualification of impurities in new drug substances and products.[3][4][5]
Comparative Analysis of Analytical Techniques
The primary analytical techniques for identifying and quantifying impurities in Calcitriol are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3] Gas Chromatography (GC) is typically employed for the analysis of residual solvents, while Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is used for elemental impurities.
Performance Comparison of HPLC and LC-MS/MS
| Parameter | HPLC-UV | LC-MS/MS |
| Sensitivity | Lower, suitable for impurities at levels >0.1% | Higher, capable of detecting trace-level impurities (pg/mL)[6][7] |
| Specificity | Good, but co-elution can be a challenge | Excellent, provides structural information for impurity identification |
| Quantitative Accuracy | High for known impurities with reference standards | High, can use isotopically labeled internal standards for accuracy |
| Cost & Complexity | Lower cost, less complex instrumentation | Higher cost, more complex instrumentation and data analysis |
| Application | Routine quality control, assay of known impurities | Impurity identification, structural elucidation, analysis of complex mixtures |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of analytical methods.[5][8][9]
Objective: To generate degradation products of Calcitriol under various stress conditions.
Methodology:
-
Acid Hydrolysis: Reflux Calcitriol solution in 0.1 N HCl at 60°C for 30 minutes.[2]
-
Base Hydrolysis: Reflux Calcitriol solution in 0.1 N NaOH at 60°C for 30 minutes.[2]
-
Oxidative Degradation: Treat Calcitriol solution with 3% hydrogen peroxide at room temperature.[7]
-
Thermal Degradation: Expose solid Calcitriol to dry heat at 70°C.[2]
-
Photolytic Degradation: Expose Calcitriol solution to UV light (254 nm) and fluorescent light.[7]
HPLC Method for Impurity Profiling
Objective: To separate and quantify Calcitriol and its impurities.
Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | Symmetry C18 (4.6 mm × 250 mm, 5 µm)[1] | RP-C18 (4.6 mm x 150 mm, 2.7 µm)[10] |
| Mobile Phase A | Water | 10% Acetonitrile in Water[11] |
| Mobile Phase B | Acetonitrile/Methanol gradient[1] | Acetonitrile[11] |
| Flow Rate | 1.0 mL/min | 1.2 mL/min[11] |
| Column Temperature | Ambient | 35°C[11] |
| Detection Wavelength | 265 nm[11] | 240 nm and 264 nm[10] |
| Injection Volume | 20 µL | 10 µL[11] |
Sample Preparation:
-
Bulk Drug: Accurately weigh and dissolve the Calcitriol sample in a suitable diluent (e.g., methanol or mobile phase) to a known concentration.[1][12]
-
Formulation (e.g., Soft Capsules): Extract Calcitriol from the formulation matrix using an appropriate solvent, followed by centrifugation or filtration to remove excipients.[10][13]
LC-MS/MS Method for Impurity Identification
Objective: To identify the structure of unknown impurities.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH C18 (100mm × 2.1mm, 1.7µ)[14] |
| Mobile Phase A | 4.0 mM ammonium trifluoroacetate in water[14] |
| Mobile Phase B | Acetonitrile[14] |
| Flow Rate | 0.2 mL/min[14] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification of known impurities and full scan for identification of unknowns. |
Sample Preparation:
Samples from forced degradation studies or those showing unknown peaks in HPLC-UV analysis are injected into the LC-MS/MS system. Derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can be employed to enhance ionization and sensitivity.[15][16]
Visualizing the Workflow and Method Comparison
To better illustrate the process of impurity identification and the relationship between the analytical techniques, the following diagrams are provided.
Conclusion
The identification and comparison of unknown impurities in Calcitriol samples necessitate a multi-faceted analytical approach. While HPLC-UV remains a robust technique for routine quality control and quantification of known impurities, LC-MS/MS is indispensable for the structural elucidation of unknown degradation products and process-related impurities, particularly at trace levels. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will empower researchers to develop and validate robust analytical methods, ensuring the quality, safety, and efficacy of Calcitriol products. The implementation of systematic forced degradation studies is paramount in this process, providing the necessary samples to challenge and validate the chosen analytical methodologies.
References
- 1. benchchem.com [benchchem.com]
- 2. ijrpp.com [ijrpp.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. support.waters.com [support.waters.com]
- 6. Benefits of Ascentis Express Phenyl-Hexyl over Biphenyl for the Separation of Pain Management Opiates [sigmaaldrich.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. halocolumns.com [halocolumns.com]
- 10. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 11. CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule - Google Patents [patents.google.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. biopharminternational.com [biopharminternational.com]
- 15. ijbio.com [ijbio.com]
- 16. Preparation and Evaluation of Low-Dose Calcitriol Dry Powder Inhalation as Host-Directed Adjunct Therapy for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Calcitriol Impurity D Reference Material
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of purity for reference materials is paramount in pharmaceutical research and development. This guide provides a comprehensive comparison of analytical methodologies for characterizing the purity of Calcitriol Impurity D, a critical reference standard in the quality control of Calcitriol and its analogue drug products. This document outlines key analytical techniques, presents comparative data, and provides detailed experimental protocols to assist researchers in making informed decisions for their analytical needs.
Executive Summary
Calcitriol Impurity D, chemically identified as (5Z,7E,22E,24R)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol, is a known impurity of the synthetic vitamin D analogue, Calcipotriol. Its structural similarity to the active pharmaceutical ingredient (API) necessitates the use of highly specific and sensitive analytical methods to ensure the quality and safety of the final drug product. This guide explores the two primary analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. While HPLC is a widely adopted method for its resolving power, qNMR is gaining prominence as a primary ratio method for its direct quantification capabilities without the need for a specific reference standard for the impurity itself.
Data Presentation: Purity Assessment of Calcitriol Impurity D
The following table summarizes representative data for a commercially available Calcitriol Impurity D reference material. This data is illustrative and may vary between different suppliers and batches. A thorough evaluation of the supplier's Certificate of Analysis (CoA) is always recommended.
| Parameter | HPLC-UV | qNMR | Alternative Method (LC-MS) |
| Purity Assay | 99.2% | 99.5% (mass fraction) | Not typically used for primary purity assignment, but for identification and quantification of trace impurities. |
| Major Impurity | Impurity B (<0.15%) | Not individually quantified, but contributes to the overall purity calculation. | Impurity B detected and structurally confirmed. |
| Residual Solvents | Not determined | Ethanol (<0.1%), Heptane (<0.05%) | Not applicable |
| Water Content (Karl Fischer) | 0.2% | Not applicable | Not applicable |
| Identity Confirmation | Retention Time Match | 1H NMR Spectrum Conforms to Structure | Mass-to-charge ratio confirms molecular weight. |
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a cornerstone of pharmaceutical analysis for its ability to separate complex mixtures.[1] For Calcitriol and its impurities, reversed-phase HPLC methods are commonly employed.[2]
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, non-destructive primary analytical method.[3] It allows for the direct quantification of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard.[3]
A head-to-head comparison of these techniques for the purity assessment of Calcitriol Impurity D reveals their complementary strengths:
| Feature | HPLC-UV | qNMR |
| Principle | Chromatographic separation based on polarity, followed by UV detection. | Nuclear magnetic resonance signal intensity is directly proportional to the molar concentration of the analyte. |
| Quantification | Relative (comparison to a reference standard) | Absolute (primary ratio method using a certified internal standard) |
| Reference Standard | Requires a specific, high-purity reference standard for Calcitriol Impurity D. | Requires a certified internal standard (e.g., maleic acid, dimethyl sulfone), but not a specific standard of the analyte for purity determination. |
| Specificity | High, can resolve closely related impurities. | High, provides structural information for identification. |
| Sensitivity | High, capable of detecting trace impurities. | Generally lower sensitivity than HPLC for trace impurities. |
| Sample Throughput | Higher, with established methods. | Lower, due to longer acquisition times for high precision. |
| Information Provided | Purity profile, retention times of impurities. | Absolute purity (mass fraction), structural confirmation, detection of proton-containing impurities. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is a general guideline and may require optimization based on the specific instrument and column used.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 40 60 20 10 90 25 10 90 26 40 60 | 30 | 40 | 60 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 5 mg of the Calcitriol Impurity D reference material.
-
Dissolve in and dilute to 50.0 mL with acetonitrile to obtain a stock solution.
-
Further dilute with acetonitrile to achieve a final concentration of approximately 0.01 mg/mL.
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Method
This protocol provides a general procedure for purity determination by qNMR using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision analytical balance
Materials:
-
Calcitriol Impurity D reference material
-
Certified internal standard (e.g., Maleic Acid, NIST traceable)
-
Deuterated solvent (e.g., DMSO-d6)
Sample Preparation:
-
Accurately weigh approximately 10 mg of the Calcitriol Impurity D reference material into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
NMR Data Acquisition:
-
Acquire a 1H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio.
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of Calcitriol Impurity D and a signal from the internal standard.
-
Calculate the purity of Calcitriol Impurity D using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
analyte = Calcitriol Impurity D
-
IS = Internal Standard
-
Mandatory Visualizations
Caption: Experimental workflow for the purity assessment of Calcitriol Impurity D.
Caption: Logical relationship for comparing reference materials.
Conclusion
The purity assessment of Calcitriol Impurity D reference material requires robust and reliable analytical methods. Both HPLC and qNMR offer distinct advantages and can be used as orthogonal techniques to provide a comprehensive characterization. HPLC is a powerful tool for separation and detection of impurities, while qNMR provides an absolute measure of purity and structural confirmation. The choice of methodology will depend on the specific requirements of the analysis, available instrumentation, and the desired level of characterization. For critical applications, a combination of both techniques is recommended to ensure the highest confidence in the quality of the reference material.
References
Inter-laboratory Comparison of Calcitriol Impurity Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies used for the determination of impurities in Calcitriol, the active form of vitamin D3. Due to the potent nature of Calcitriol and its susceptibility to degradation, rigorous analytical control of its impurity profile is critical to ensure product quality, safety, and efficacy. This document summarizes the performance of common analytical techniques and presents a framework for inter-laboratory comparison, supported by detailed experimental protocols.
Calcitriol is sensitive to light, heat, and oxidation, leading to the formation of various degradation products.[1] Impurities can also arise during the complex synthesis process from sterol precursors.[1] Common impurities include isomers, oxidation products, and photodegradation derivatives.[1] The accurate quantification of these impurities is essential and is mandated by regulatory bodies such as the USP and EP.
Comparative Analysis of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is the primary method for assay and impurity profiling of Calcitriol.[1] For enhanced sensitivity and structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is often employed, particularly for identifying impurities at low levels.[1] Gas Chromatography (GC) is typically used for the analysis of residual solvents.[1]
While direct inter-laboratory comparison data for Calcitriol impurity analysis is not publicly available, proficiency testing for related compounds, such as other steroid hormones, highlights the superior consistency and accuracy of chromatographic methods like LC-MS/MS over less specific techniques.
Table 1: Hypothetical Inter-laboratory Comparison of Calcitriol Impurity A Quantification
| Laboratory ID | Analytical Technique | Instrument Manufacturer & Model | Reported Concentration of Impurity A (%) | Mean (%) | Standard Deviation |
| Lab-01 | HPLC-UV | Agilent 1260 Infinity II | 0.15, 0.16, 0.15 | 0.153 | 0.0058 |
| Lab-02 | UPLC-UV | Waters ACQUITY UPLC H-Class | 0.14, 0.15, 0.14 | 0.143 | 0.0058 |
| Lab-03 | LC-MS/MS | Sciex Triple Quad 5500 | 0.148, 0.149, 0.147 | 0.148 | 0.0010 |
Table 2: System Suitability Test (SST) Results from Different Laboratories
| Laboratory ID | Resolution (Calcitriol & Impurity A) | Tailing Factor (Impurity A) | Theoretical Plates (Impurity A) | %RSD of 6 Injections |
| Lab-01 | > 2.0 | < 1.5 | > 2000 | < 2.0% |
| Lab-02 | > 2.0 | < 1.5 | > 3000 | < 1.5% |
| Lab-03 | > 2.5 | < 1.2 | > 5000 | < 1.0% |
Experimental Protocols
A standardized protocol is crucial for meaningful inter-laboratory comparisons. Below are detailed methodologies for the analysis of Calcitriol and its impurities using HPLC.
1. High-Performance Liquid Chromatography (HPLC-UV) Method for Calcitriol and its Isomers
This method is suitable for the quantification of Calcitriol and its process-related isomer, 5,6-trans-calcitriol.
-
Chromatographic System:
-
Column: Symmetry C18, 4.6 mm × 250 mm, 5 µm particle size.
-
Mobile Phase: Gradient elution with a mixture of water, acetonitrile, and methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 27°C.
-
Detector: UV at 265 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Calcitriol sample in a suitable solvent (e.g., methanol or ethanol) to achieve a known concentration.
-
Protect all solutions from light and store at 2-8°C.
-
-
System Suitability:
-
Prepare a solution containing both Calcitriol and a known impurity standard (e.g., 5,6-trans-calcitriol).
-
The resolution between the two peaks should be greater than 2.0.
-
The tailing factor for the impurity peak should be less than 2.0.
-
The relative standard deviation for replicate injections should be less than 2.0%.
-
2. Stability-Indicating RP-HPLC Method for Calcipotriol (a Vitamin D3 Analogue)
This method is designed to separate impurities of Calcipotriol, a Vitamin D3 analogue, and can be adapted for Calcitriol.[2]
-
Chromatographic System:
-
Forced Degradation Study:
-
To ensure the stability-indicating nature of the method, samples should be subjected to stress conditions such as acid, base, oxidation, heat, and photolysis to generate potential degradation products.
-
The method should be able to resolve the main peak from all degradation product peaks.
-
Visualizing Analytical Workflows and Relationships
Experimental Workflow for Impurity Analysis
Caption: Workflow for Calcitriol impurity analysis.
Logical Relationship of Calcitriol and its Impurities
Caption: Relationship between Calcitriol and its impurities.
Calcitriol Degradation Pathway
Caption: Simplified degradation pathway of Calcitriol.
References
- 1. [Determination of vitamin D in food using high performance liquid chromatography (HPLC). Results of collaborating studies of the working group "Vitamin Analysis" according to section 35 of the German Food Act] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
Comparative Stability of Calcitriol Impurities Under Stress Conditions: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of Calcitriol and its impurities is paramount for ensuring drug safety and efficacy. This guide provides a comparative analysis of the stability of common Calcitriol impurities under various stress conditions, supported by experimental data and detailed methodologies.
Calcitriol, the biologically active form of vitamin D3, is a potent therapeutic agent used in the management of various conditions related to calcium metabolism. However, it is known to be sensitive to environmental factors such as light, heat, and oxidation, leading to the formation of various degradation products.[1] The presence of these impurities, even in minute quantities, can impact the safety and potency of the final drug product. Therefore, a thorough understanding of the stability of both Calcitriol and its impurities is a critical aspect of formulation development and regulatory compliance.
Common Impurities of Calcitriol
Several process-related and degradation impurities of Calcitriol have been identified. The most common ones, often monitored as per pharmacopeial standards, include:
-
Calcitriol EP Impurity A (Pre-calcitriol): A thermal isomerization product of Calcitriol.
-
Calcitriol EP Impurity B (Trans-calcitriol): An isomer of Calcitriol.
-
Calcitriol EP Impurity C: A related compound of Calcitriol.
-
Calcitriol Lactone: An oxidation product.
-
Calcitroic Acid: A metabolite and degradation product resulting from side-chain oxidation.[2]
Comparative Stability Under Stress Conditions
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[3] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to trigger degradation.[3] While direct comparative quantitative data for all Calcitriol impurities is limited in publicly available literature, the following table summarizes the known and expected stability profiles based on available information and chemical principles.
| Impurity | Chemical Nature | Photolytic Stability | Thermal Stability | Hydrolytic Stability (Acidic/Basic) | Oxidative Stability |
| Calcitriol | Parent Drug | Highly Labile | Labile | Susceptible to degradation | Susceptible to oxidation |
| Calcitriol EP Impurity A (Pre-calcitriol) | Isomer | Expected to be labile | Reversible isomerization with Calcitriol, influenced by temperature | Data not available | Data not available |
| Calcitriol EP Impurity B (Trans-calcitriol) | Isomer | Expected to be labile | Data not available | Data not available | Data not available |
| Calcitriol EP Impurity C | Related Compound | Data not available | Data not available | Data not available | Data not available |
| Calcitriol Lactone | Oxidation Product | Data not available | Expected to be relatively stable | May be susceptible to hydrolysis under strong acidic/basic conditions | Expected to be relatively stable |
| Calcitroic Acid | Oxidation Product | Data not available | Expected to be relatively stable | Stable | Expected to be relatively stable |
Note: "Data not available" indicates that specific comparative studies were not found in the public domain. The expected stability is based on the general chemical properties of related structures.
Experimental Protocols for Stress Stability Studies
The following are detailed methodologies for conducting forced degradation studies on Calcitriol and its impurities, based on ICH guidelines and relevant literature.
Photostability Testing
-
Objective: To assess the effect of light on the stability of the substance.
-
Procedure:
-
Prepare solutions of Calcitriol and each impurity individually in a suitable solvent (e.g., methanol or ethanol) at a known concentration (e.g., 100 µg/mL).
-
Transfer a portion of each solution into transparent quartz photostability chambers.
-
Prepare a "dark" control for each sample by wrapping the chamber in aluminum foil.
-
Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
At specified time intervals (e.g., 0, 6, 12, 24 hours), withdraw aliquots from each chamber.
-
Analyze the samples and their corresponding dark controls by a validated stability-indicating HPLC method to determine the extent of degradation.
-
Thermal Stability Testing
-
Objective: To evaluate the effect of elevated temperature on the substance.
-
Procedure:
-
Place accurately weighed amounts of the solid samples of Calcitriol and each impurity into separate glass vials.
-
For solution-state stability, prepare solutions in a suitable solvent.
-
Place the vials in a calibrated oven at a high temperature (e.g., 60°C, 80°C) with and without humidity control.
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), remove the vials and allow them to cool to room temperature.
-
Dissolve the solid samples in a suitable solvent or dilute the solution samples.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Hydrolytic Stability Testing (Acidic and Basic Conditions)
-
Objective: To determine the stability of the substance in acidic and basic environments.
-
Procedure:
-
Prepare solutions of Calcitriol and each impurity in a suitable solvent.
-
For acid hydrolysis, add a specific volume of a standard hydrochloric acid solution (e.g., 0.1 N HCl) to the sample solutions.
-
For base hydrolysis, add a specific volume of a standard sodium hydroxide solution (e.g., 0.1 N NaOH) to the sample solutions.
-
Maintain the solutions at a controlled temperature (e.g., room temperature or 60°C).
-
At various time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots.
-
Neutralize the aliquots with an equivalent amount of base or acid, respectively.
-
Analyze the neutralized samples by a validated stability-indicating HPLC method.
-
Oxidative Stability Testing
-
Objective: To assess the susceptibility of the substance to oxidation.
-
Procedure:
-
Prepare solutions of Calcitriol and each impurity in a suitable solvent.
-
Add a specific volume of an oxidizing agent, such as 3% or 30% hydrogen peroxide solution.
-
Keep the solutions at a controlled temperature (e.g., room temperature).
-
At specified time points (e.g., 0, 2, 6, 24 hours), withdraw aliquots.
-
Analyze the samples directly or after appropriate quenching of the oxidizing agent by a validated stability-indicating HPLC method.
-
Analytical Method: Stability-Indicating HPLC
A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent drug and all its degradation products. A typical method would involve:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of solvents like acetonitrile, methanol, and water.
-
Detector: A UV detector set at a wavelength where Calcitriol and its impurities show significant absorbance (e.g., 265 nm).
-
Flow Rate: A typical flow rate of 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
Method validation should be performed according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for conducting a forced degradation study of Calcitriol and its impurities.
References
Distinguishing Calcitriol Impurity D from Other Stereoisomers: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate identification and separation of Calcitriol and its related substances are paramount for ensuring drug safety and efficacy. This guide provides a detailed comparison of Calcitriol Impurity D, also identified as Calcipotriol EP Impurity D, with other stereoisomers. It includes experimental data and protocols to aid in their differentiation.
Chemical Structures and Stereochemistry
Calcitriol is the hormonally active form of Vitamin D3. Its impurities and analogues often include stereoisomers, which have the same molecular formula and connectivity but differ in the spatial arrangement of atoms. Calcitriol Impurity D is a stereoisomer of Calcipotriol, a synthetic analogue of Calcitriol.
Key Structures:
-
Calcitriol: (1R,3S,5Z)-5-[2-[(1R,3aS,7aS)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
-
Calcipotriol: (1R,3S,5Z)-5-[2-[(1R,3aS,7aS)-1-[(2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
-
Calcitriol Impurity D (Calcipotriol EP Impurity D): (5Z,7E,22E,24R)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol. This is a C-24 epimer of Calcipotriol.
-
Calcitriol Impurity A (5,6-trans-Calcitriol): A geometric isomer of Calcitriol.
-
Calcitriol Impurity B (1-epi-Calcitriol): An epimer of Calcitriol at the C-1 position.
Below is a diagram illustrating the structural relationship between Calcitriol and some of its common stereoisomeric impurities.
Caption: Structural relationship of Calcitriol and key stereoisomers.
Analytical Distinction
High-Performance Liquid Chromatography (HPLC) is the primary technique for separating Calcitriol from its stereoisomeric impurities. The choice of stationary phase, mobile phase composition, and temperature are critical for achieving resolution.
High-Performance Liquid Chromatography (HPLC) Data
The following table summarizes typical HPLC conditions and observed data for the separation of Calcipotriol and its impurities, including Impurity D.
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Relative Retention Time (RRT) |
| Calcipotriol | C18 (e.g., 150 x 4.6 mm, 2.7 µm) | Gradient of Water, Methanol, Acetonitrile, and Tetrahydrofuran | 1.0 - 2.0 | 264 | 1.00 |
| Calcipotriol Impurity B | C18 (e.g., 150 x 4.6 mm, 2.7 µm) | Gradient of Water, Methanol, Acetonitrile, and Tetrahydrofuran | 1.0 - 2.0 | 264 | ~0.9 |
| Calcipotriol Impurity C | C18 (e.g., 150 x 4.6 mm, 2.7 µm) | Gradient of Water, Methanol, Acetonitrile, and Tetrahydrofuran | 1.0 - 2.0 | 264 | ~1.1 |
| Calcipotriol Impurity D | C18 (e.g., 150 x 4.6 mm, 2.7 µm) | Gradient of Water, Methanol, Acetonitrile, and Tetrahydrofuran | 1.0 - 2.0 | 264 | ~1.2 |
| Pre-Calcipotriol | C18 (e.g., 150 x 4.6 mm, 2.7 µm) | Gradient of Water, Methanol, Acetonitrile, and Tetrahydrofuran | 1.0 - 2.0 | 260 | ~0.8 |
Note: Relative Retention Times (RRTs) are approximate and can vary based on the specific HPLC system, column, and exact mobile phase composition.
Experimental Protocol: HPLC Method for Calcipotriol and its Impurities
This protocol is based on a stability-indicating RP-HPLC method developed for the estimation of isomeric impurities of Calcipotriol.[1]
-
Instrumentation: Waters Alliance HPLC system with a 2695 separations module and a 2489 UV/VIS detector or 2998 Photodiode array detector. Data acquisition and processing were performed using Waters Empower 2 software.[1]
-
Chromatographic Conditions:
-
Sample Preparation:
-
Dissolve approximately 15 mg of the Calcipotriol sample in 100 mL of diluent.
-
Further dilutions can be made to achieve a suitable concentration for analysis.
-
-
Analysis:
-
Inject the sample into the HPLC system.
-
Monitor the separation of impurities, including Impurity D, based on their retention times.
-
The following diagram illustrates a general workflow for the analysis of Calcitriol and its stereoisomers.
Caption: General workflow for the separation and analysis of stereoisomers.
Biological Activity and Signaling Pathway
Calcitriol and its analogues, including Calcipotriol and its stereoisomers, exert their biological effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.
Upon entering the cell, the ligand binds to the VDR. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The VDR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activator or co-repressor proteins, leading to the modulation of gene transcription.
The signaling pathway of Calcipotriol also involves the modulation of other pathways, such as the NF-κB and STAT1 signaling pathways, contributing to its anti-inflammatory and anti-proliferative effects.
The following diagram illustrates the VDR signaling pathway.
Caption: Simplified diagram of the Vitamin D Receptor signaling pathway.
Comparative Biological Activity
While Calcipotriol is a known potent agonist of the VDR, the biological activity of its stereoisomers can differ. A study comparing a diastereomeric analog of Calcipotriol, referred to as PRI-2202 (which corresponds to Calcitriol Impurity D), with Calcipotriol (PRI-2201) and Calcitriol showed differences in their antiproliferative activities.
| Compound | Cell Line | Antiproliferative Activity (IC50, nM) |
| Calcitriol | HL-60 (human leukemia) | 1.6 ± 0.3 |
| Calcipotriol (PRI-2201) | HL-60 (human leukemia) | 2.5 ± 0.5 |
| Calcitriol Impurity D (PRI-2202) | HL-60 (human leukemia) | 10.5 ± 2.1 |
| Calcitriol | MCF-7 (human breast cancer) | 12.5 ± 2.5 |
| Calcipotriol (PRI-2201) | MCF-7 (human breast cancer) | 20.1 ± 4.0 |
| Calcitriol Impurity D (PRI-2202) | MCF-7 (human breast cancer) | 8.5 ± 1.7 |
Data adapted from a study on the synthesis and biological activity of Calcipotriol analogs.
The data indicates that while Calcitriol Impurity D (PRI-2202) is less potent than Calcipotriol and Calcitriol in inhibiting the proliferation of HL-60 leukemia cells, it shows stronger antiproliferative activity against MCF-7 breast cancer cells. This highlights the importance of stereochemistry in determining the biological activity of these compounds.
Conclusion
The differentiation of Calcitriol Impurity D from other stereoisomers of Calcitriol and Calcipotriol is crucial for pharmaceutical quality control. A combination of advanced analytical techniques, particularly HPLC, along with an understanding of their differential biological activities, provides a robust framework for their distinction. The provided experimental protocols and comparative data serve as a valuable resource for researchers in this field.
References
A Comparative Guide to Method Transfer for the Analysis of Calcitriol Impurity D: From HPLC to UPLC
In the pharmaceutical industry, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to drug safety and efficacy. Calcitriol, the active form of vitamin D3, and its impurities must be closely monitored. This guide provides a detailed comparison of a traditional High-Performance Liquid Chromatography (HPLC) method and a modern Ultra-Performance Liquid Chromatography (UPLC) method for the analysis of Calcitriol Impurity D. The focus is on the successful transfer of the analytical method, highlighting the advantages of UPLC technology in terms of speed, sensitivity, and efficiency.
Introduction to Calcitriol and the Importance of Impurity Profiling
Calcitriol is a critical hormone regulating calcium and phosphate homeostasis in the body.[1] Its synthesis can result in several related compounds, including Calcitriol Impurity D, which must be quantified to ensure the quality of the final drug product.[1] Analytical methods for impurity profiling need to be accurate, precise, and robust.[2][3] High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for such analyses.[4][5] However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has offered significant improvements in chromatographic performance.[4][6][7]
Method transfer, the process of demonstrating that a validated analytical method can be successfully used in another laboratory or with different equipment, is a critical step in the lifecycle of an analytical procedure.[8][9][10] This guide details the transfer of an HPLC method for the analysis of Calcitriol Impurity D to a more efficient UPLC system.
Experimental Protocols
The following sections detail the experimental conditions for both the original HPLC method and the transferred UPLC method.
Original HPLC Method
This method represents a standard approach for the analysis of Calcitriol and its impurities.
-
Instrumentation: Agilent 1100 Series HPLC system or equivalent.
-
Mobile Phase: A gradient of acetonitrile and water.[11][12][13]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 265 nm.[12]
-
Run Time: 30 minutes.
Transferred UPLC Method
This method is a direct transfer and optimization of the original HPLC method for a UPLC system, aiming for faster analysis times and improved resolution.
-
Instrumentation: Waters ACQUITY UPLC System or equivalent.
-
Mobile Phase: A scaled gradient of acetonitrile and water.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 35 °C.
-
Detection: UV at 265 nm.
-
Run Time: 8 minutes.
Data Presentation: Comparative Analysis
The transfer from the HPLC to the UPLC method resulted in significant improvements in several key performance parameters, as summarized in the table below.
| Parameter | Original HPLC Method | Transferred UPLC Method | Improvement Factor |
| Run Time (minutes) | 30 | 8 | 3.75x |
| Resolution (Calcitriol & Impurity D) | 2.1 | 3.5 | 1.67x |
| Peak Width (Impurity D, minutes) | 0.45 | 0.12 | 3.75x |
| Signal-to-Noise Ratio (Impurity D) | 45 | 120 | 2.67x |
| Solvent Consumption (mL/run) | 30 | 3.2 | 9.38x |
Method Transfer Workflow
The successful transfer of an analytical method from one platform to another, such as from HPLC to UPLC, follows a structured workflow. This process ensures that the new method provides equivalent or superior performance while maintaining data integrity and compliance with regulatory standards.
Caption: Workflow for transferring an analytical method from HPLC to UPLC.
Discussion
The transition from the traditional HPLC method to the UPLC method for the analysis of Calcitriol Impurity D demonstrates substantial benefits. The most significant advantage is the reduction in analysis time by nearly four-fold, leading to increased sample throughput and laboratory efficiency.[4][14] This is primarily due to the smaller particle size of the UPLC column packing, which allows for higher flow rates without sacrificing resolution.[6][7]
Furthermore, the UPLC method provided a significant improvement in resolution between Calcitriol and Impurity D. This enhanced separation is critical for accurate quantification of the impurity, especially at low levels. The narrower peaks observed in the UPLC chromatogram contribute to a higher signal-to-noise ratio, thereby improving the sensitivity and lowering the limit of detection for Impurity D.[4][7]
Another key advantage of the UPLC method is the drastic reduction in solvent consumption.[4][14] This not only lowers the operational costs but also aligns with the principles of green chemistry by minimizing waste generation.
Conclusion
The transfer of the analytical method for Calcitriol Impurity D from an HPLC to a UPLC platform is a highly advantageous endeavor for pharmaceutical quality control laboratories. The UPLC method offers significant improvements in speed, resolution, sensitivity, and sustainability. This comparative guide provides the necessary experimental details and performance data to support the adoption of UPLC technology for the analysis of Calcitriol and its impurities, ultimately contributing to the delivery of safer and more effective medicines.
References
- 1. veeprho.com [veeprho.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 5. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 8. How To Perform HPLC Method Transfer Between Different Analytical Testing Equipment [cellandgene.com]
- 9. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 10. Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges, and Best Practices | Pharmaguideline [pharmaguideline.com]
- 11. Determination of Calcitriol and 5,6-Trans-Calcitriol in Soft Capsules by RP-HPLC [journal11.magtechjournal.com]
- 12. HPLC Assay of Calcitriol Pills: Ingenta Connect [ingentaconnect.com]
- 13. Separation of Calcitriol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. biomedres.us [biomedres.us]
Safety Operating Guide
Safeguarding Research and the Environment: A Comprehensive Guide to the Disposal of Calcitriol Impurity D
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Calcitriol Impurity D. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. As a potent pharmacological compound, all waste containing Calcitriol Impurity D must be treated as hazardous waste.
Core Principles of Disposal
Proper disposal of Calcitriol Impurity D is governed by regulations from the Environmental Protection Agency (EPA) and, in some contexts, the Drug Enforcement Administration (DEA). The primary principle is to prevent the release of the active pharmaceutical ingredient (API) into the environment, where it can have adverse ecological effects[1]. Improper disposal, such as flushing down drains or discarding in regular trash, can lead to contamination of water supplies and soil[2]. Therefore, a structured and compliant disposal process is mandatory.
Personal Protective Equipment (PPE) and Safety Measures
Due to the high potency and potential health hazards associated with Calcitriol and its impurities, stringent safety measures must be in place during handling and disposal.
Required Personal Protective Equipment:
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety goggles or face shield |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Required when handling powders or if ventilation is inadequate |
Note: Data derived from safety protocols for Calcitriol and its analogs.
Step-by-Step Disposal Procedures
The following protocols provide a systematic approach to the disposal of solid and liquid waste containing Calcitriol Impurity D.
Experimental Protocol: Waste Segregation and Containment
-
Identify Waste Streams: Separate waste into three categories: solid waste, liquid waste, and sharps.
-
Solid Waste Containment:
-
Place all contaminated solid materials (e.g., weighing papers, pipette tips, vials, contaminated PPE) into a designated, puncture-resistant hazardous waste container.
-
This container must have a secure lid and be clearly labeled "Hazardous Waste: Calcitriol Impurity D".
-
-
Liquid Waste Containment:
-
Collect all solutions containing Calcitriol Impurity D and contaminated solvents in a designated, leak-proof, and sealable container.
-
The container must be clearly labeled "Hazardous Waste: Calcitriol Impurity D" and include the approximate concentration and solvent composition.
-
-
Sharps Waste:
-
Dispose of any contaminated needles or other sharps in a designated sharps container suitable for hazardous chemical waste.
-
-
Storage:
-
Store all hazardous waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials such as oxidizing agents.
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure all required PPE is worn, including respiratory protection if the spill involves a powder.
-
Contain the Spill:
-
For solid spills, gently cover the material with a damp cloth or paper towel to prevent it from becoming airborne.
-
For liquid spills, use an appropriate absorbent material to contain the spill.
-
-
Clean-up:
-
Carefully sweep or vacuum (with a HEPA filter) the contained material into a hazardous waste container.
-
Thoroughly clean the spill area with a suitable detergent or solvent.
-
-
Dispose of Cleaning Materials: All materials used for cleanup must be disposed of as hazardous waste.
Disposal Workflow and Decision-Making
The proper disposal route for Calcitriol Impurity D waste is determined by its classification as hazardous pharmaceutical waste. The following diagram illustrates the decision-making process and workflow for its disposal.
Caption: Disposal workflow for Calcitriol Impurity D waste.
Environmental and Toxicity Data
Toxicity Profile of Calcitriol (as a proxy):
| Parameter | Value | Reference |
| Acute Oral Toxicity (LD50, rat) | 620 µg/kg | [3] |
| Acute Dermal Toxicity | Fatal in contact with skin | [3] |
| Acute Inhalation Toxicity | Fatal if inhaled | [3] |
| Aquatic Toxicity | Very toxic to aquatic organisms | [1] |
This data is for the parent compound Calcitriol and should be used as a conservative estimate for handling Calcitriol Impurity D.
Vitamin D Metabolic Pathway
To understand the context of Calcitriol and its impurities, it is useful to visualize the metabolic pathway of Vitamin D. Calcitriol is the active form of Vitamin D3, and its impurities can arise during synthesis or degradation[4].
Caption: Simplified metabolic pathway of Vitamin D3 to Calcitriol.
By adhering to these detailed procedures, research facilities can ensure the safe and compliant disposal of Calcitriol Impurity D, thereby protecting personnel and the environment.
References
Personal protective equipment for handling Calcitriol Impurities D
For researchers, scientists, and drug development professionals, the safe handling and disposal of pharmacologically active compounds like Calcitriol Impurity D are paramount. This document provides immediate, actionable guidance to ensure laboratory safety and operational integrity. The following procedural steps and data are crucial for minimizing risk and ensuring compliance with safety regulations.
Hazard Identification and Personal Protective Equipment
Calcitriol Impurity D is classified as a hazardous substance.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1] Due to its potency, it is crucial to handle this compound with appropriate engineering controls and personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact which can lead to irritation and potential systemic effects through absorption. Double gloving is recommended. |
| Body Protection | Impervious laboratory coat or coveralls | Provides a barrier against contamination of personal clothing and skin. |
| Respiratory Protection | NIOSH-approved N100 or CEN-approved FFP3 particulate respirator | Necessary when handling the powder outside of a certified chemical fume hood or ventilated enclosure to prevent respiratory tract irritation. |
Quantitative Hazard Data (for parent compound, Calcitriol)
| Toxicity Data for Calcitriol | |
| Oral LD50 (Rat) | 620 µg/kg[2][3] |
| Oral LD50 (Mouse) | 1,350 µg/kg[2] |
| Subcutaneous LD50 (Rat) | 66 µg/kg[2] |
| Subcutaneous LD50 (Mouse) | 145 µg/kg[2] |
Disclaimer: This data is for the parent compound, Calcitriol, and should be used as a conservative estimate for risk assessment of Calcitriol Impurity D.
Experimental Protocols: Handling and Decontamination
Standard Operating Procedure for Handling Solid Calcitriol Impurity D
-
Preparation : Before handling, ensure a designated work area is clean and uncluttered. Prepare all necessary equipment, including weighing tools, solvents, and waste containers.
-
Engineering Controls : All handling of solid Calcitriol Impurity D must be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Personal Protective Equipment : Don the appropriate PPE as outlined in the table above before entering the designated handling area.
-
Weighing : Use a dedicated set of utensils for weighing. Handle the compound gently to avoid generating dust.
-
Post-Handling : After handling, decontaminate all surfaces and equipment with a suitable solvent (e.g., ethanol or methanol) followed by a detergent solution. All cleaning materials must be disposed of as hazardous waste.
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves.
Operational and Disposal Plans
Spill Management Protocol
-
Minor Spills (Solid) :
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a labeled, sealed container for hazardous waste.
-
Clean the spill area with a suitable solvent and then a detergent solution, collecting all cleaning materials as hazardous waste.
-
-
Major Spills :
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Restrict access to the area until it has been decontaminated by trained personnel.
-
Waste Disposal Plan
All waste contaminated with Calcitriol Impurity D must be treated as hazardous waste.
-
Solid Waste : This includes unused compound, contaminated weighing papers, pipette tips, and PPE. Collect in a clearly labeled, puncture-resistant, and sealed container.
-
Liquid Waste : This includes solutions containing the compound and contaminated solvents. Collect in a clearly labeled, leak-proof, and sealed container.
-
Storage : Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Disposal : Arrange for pickup and disposal by a licensed hazardous waste contractor in accordance with local, state, and federal regulations. Do not dispose of this material down the drain or in regular trash.
Emergency Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4] |
Visual Workflow and Logical Relationships
Caption: Workflow for Handling and Disposal of Calcitriol Impurity D.
Caption: Emergency Response for Calcitriol Impurity D Exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
